1-(2-Phenylpropyl)-1H-pyrazol-3-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(2-phenylpropyl)pyrazol-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3/c1-10(11-5-3-2-4-6-11)9-15-8-7-12(13)14-15/h2-8,10H,9H2,1H3,(H2,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGMBINQJGLSADF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C=CC(=N1)N)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1 2 Phenylpropyl 1h Pyrazol 3 Amine and Its Analogues
Classical and Contemporary Approaches to Pyrazole (B372694) Ring Construction
The formation of the pyrazole heterocycle is a cornerstone of synthetic organic chemistry, with several robust methods having been developed over more than a century.
One of the most fundamental and widely used methods for pyrazole synthesis is the condensation reaction between a hydrazine (B178648) derivative and a 1,3-dicarbonyl compound or its synthetic equivalent. youtube.comnih.govbeilstein-journals.org This approach, often referred to as the Knorr pyrazole synthesis, involves the reaction of a 1,3-dielectrophile with a dinucleophilic hydrazine. slideshare.netjk-sci.comslideshare.net
The mechanism typically begins with the nucleophilic attack of one nitrogen atom of the hydrazine onto one of the carbonyl carbons of the 1,3-dicarbonyl compound. rsc.org This is followed by dehydration to form a hydrazone intermediate. Subsequent intramolecular cyclization occurs when the second nitrogen atom attacks the remaining carbonyl group, which, after another dehydration step, yields the aromatic pyrazole ring. youtube.comchemhelpasap.com The reaction is often catalyzed by acid. jk-sci.comgoogle.com
A significant consideration in this synthesis, particularly with unsymmetrical 1,3-dicarbonyls and substituted hydrazines, is regioselectivity. The initial condensation can occur at either of the two carbonyl positions, potentially leading to a mixture of regioisomeric pyrazole products. rsc.org The reaction's outcome is influenced by the relative reactivity of the carbonyl groups and the steric and electronic nature of the substituents on both reactants.
| 1,3-Biselectrophile | Hydrazine Derivative | Typical Product | Key Features |
|---|---|---|---|
| 1,3-Diketone | Hydrazine Hydrate (B1144303) | Substituted Pyrazole | Classic, high-yielding synthesis for symmetrically substituted pyrazoles. chemhelpasap.com |
| β-Ketoester | Phenylhydrazine (B124118) | Pyrazolone (B3327878)/Aromatic Pyrazole | Reaction with the ketone is often faster than with the ester; can yield pyrazolone tautomers. chemhelpasap.com |
| Unsymmetrical 1,3-Diketone | Methylhydrazine | Mixture of Regioisomers | Regioselectivity is a key challenge, governed by steric and electronic factors. rsc.org |
The [3+2] cycloaddition, also known as the Huisgen 1,3-dipolar cycloaddition, is a powerful and versatile method for constructing five-membered heterocyclic rings, including pyrazoles. organic-chemistry.orgwikipedia.org This reaction involves the concerted interaction of a 1,3-dipole (a molecule with delocalized electrons over three atoms) with a dipolarophile (typically an alkene or alkyne). nih.gov
For pyrazole synthesis, the 1,3-dipole is a diazo compound, and the dipolarophile is an alkyne. researchgate.netrsc.org The reaction proceeds via a concerted, pericyclic mechanism where the 4π-electron system of the diazo compound and the 2π-electron system of the alkyne combine to form the pyrazole ring in a single, stereoconservative step. organic-chemistry.org This method offers a high degree of atom economy and can be performed under thermal conditions, often without the need for a catalyst. rsc.org
The regioselectivity of the cycloaddition between an unsymmetrical alkyne and a diazo compound is a critical aspect, governed by the electronic properties of the substituents on both reactants. organic-chemistry.org Generally, electron-deficient alkynes react readily with diazo compounds. researchgate.net Visible-light-induced protocols have also been developed, expanding the scope and applicability of this reaction under milder conditions. nih.gov
| Component Type | Example | Role | Reference |
|---|---|---|---|
| 1,3-Dipole | Ethyl diazoacetate | Provides the N-N-C backbone of the pyrazole ring. | researchgate.net |
| Dipolarophile | Phenylacetylene | Provides the C-C-C backbone of the pyrazole ring. | researchgate.net |
| Catalyst (Optional) | Copper(I) / Ruthenium(II) | Can enhance reactivity and control regioselectivity in certain cases. | organic-chemistry.org |
For the direct synthesis of the 3-aminopyrazole (B16455) (or its tautomer, 5-aminopyrazole) scaffold present in the target molecule, a highly effective strategy involves the cyclocondensation of hydrazine derivatives with precursors containing a nitrile group. nih.gov The most common starting materials for this approach are β-ketonitriles. beilstein-journals.orgnih.gov
The reaction of a β-ketonitrile with a hydrazine proceeds via an initial nucleophilic attack of the hydrazine on the carbonyl carbon to form a hydrazone. nih.gov This is followed by an intramolecular nucleophilic attack of the second hydrazine nitrogen onto the carbon of the nitrile group (a Thorpe-Ziegler type cyclization), leading directly to the 5-aminopyrazole product. chim.itambeed.comwikipedia.org This method is particularly valuable as it directly installs the required amino group on the pyrazole ring. beilstein-journals.orgnih.gov
Similarly, malononitrile (B47326) and its alkylidene derivatives serve as versatile precursors. tandfonline.comtandfonline.com For instance, reacting malononitrile dimer with hydrazine hydrate is a known route to produce a substituted 5-aminopyrazole. jocpr.com These reactions are often high-yielding and provide a straightforward entry into a wide array of substituted 5-aminopyrazoles. nih.govtandfonline.com
| Nitrile Precursor | Reaction with Hydrazine | Key Advantage | Reference |
|---|---|---|---|
| β-Ketonitrile | Forms hydrazone, then cyclizes onto the nitrile group. | Directly yields the 5-aminopyrazole core. | beilstein-journals.orgnih.gov |
| Malononitrile | Can be used in multicomponent reactions with orthoesters and hydrazines. | Versatile starting material for polysubstituted aminopyrazoles. | tandfonline.comtandfonline.com |
| Alkylidenemalononitrile | Undergoes Michael addition of hydrazine followed by cyclization. | Allows for the introduction of substituents at the 4-position of the pyrazole ring. | nih.gov |
Introduction and Functionalization of the Phenylpropyl Moiety
Once the pyrazole-3-amine core is synthesized, the final step is the introduction of the 2-phenylpropyl group at the N1 position. This can be achieved through various C-N bond-forming strategies.
While not a direct method for attaching the substituent to the nitrogen, C-C cross-coupling reactions are instrumental in building the 2-phenylpropyl fragment itself or more complex analogues before the alkylation step. For example, the Suzuki-Miyaura coupling reaction, which couples an organoboron compound with an organohalide in the presence of a palladium catalyst, is a powerful tool for forming carbon-carbon bonds. mdpi.commdpi.com One could envision synthesizing a variety of substituted phenylpropyl halides or other electrophiles by coupling appropriate arylboronic acids with halo-propyl derivatives, which could then be used in the subsequent alkylation step. This approach provides significant modularity for creating a library of analogues with diverse aromatic substitutions.
The most direct method for synthesizing 1-(2-Phenylpropyl)-1H-pyrazol-3-amine is the N-alkylation of pyrazol-3-amine. researchgate.net This reaction involves treating the pyrazole with a suitable 2-phenylpropyl electrophile, such as 2-phenylpropyl bromide or tosylate, in the presence of a base. semanticscholar.org
A primary challenge in the N-alkylation of unsymmetrical pyrazoles is controlling the regioselectivity. Alkylation can occur at either of the two ring nitrogen atoms (N1 or N2). nih.gov The choice of base (e.g., K₂CO₃, NaH), solvent, and reaction conditions can influence the ratio of the resulting N1 and N2 isomers. researchgate.net Generally, steric hindrance plays a key role, with the alkylating agent often favoring the less sterically hindered nitrogen atom. researchgate.net
Alternative methods include the Mitsunobu reaction or transition-metal-catalyzed N-arylation/alkylation protocols. semanticscholar.org Furthermore, enzyme-catalyzed alkylation has emerged as a highly selective method for pyrazole functionalization, capable of achieving unprecedented regioselectivity by using engineered enzymes in a cascade reaction. nih.gov Reductive amination, involving the reaction of pyrazol-3-amine with phenylacetone (B166967) in the presence of a reducing agent, also presents a viable, albeit less common, pathway to the target compound.
Stereoselective Synthesis of Chiral Phenylpropyl Moieties
The creation of specific stereoisomers is critical in drug development, as different enantiomers or diastereomers of a molecule can exhibit vastly different biological activities. The stereoselective synthesis of chiral phenylpropyl moieties, a key structural component of the target molecule, is therefore of significant interest.
Researchers have reported the stereoselective synthesis of (2S,3R)- and (2S,3S)-2-amino-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoic acids (ADHP), which are unusual amino acid components found in natural products. elsevierpure.com Their approach focuses on the controlled construction of the stereocenters, starting from a common chiral precursor, Garner's aldehyde. elsevierpure.com This method underscores the importance of starting with a well-defined chiral molecule to control the stereochemical outcome of subsequent reactions. Another example of stereoselective synthesis is the preparation of phosphiranes from primary phosphines and diol ditosylates, which was found to be stereoselective. capes.gov.br Chiral phosphiranes were successfully synthesized from optically pure diols. capes.gov.br Furthermore, visible-light-induced photoacid catalysis has been employed for the direct and highly α-selective synthesis of 2-deoxyglycosides from glycals. nih.gov
Catalytic and Mechanistic Innovations in Amino-Pyrazole Synthesis
Catalysis plays a pivotal role in modern organic synthesis, enabling reactions with high efficiency, selectivity, and atom economy. Innovations in this area have significantly impacted the synthesis of amino-pyrazole derivatives.
Transition Metal-Catalyzed C-H Activation and Cyclization Cascades for Pyrazole Fusion
Transition metal-catalyzed C-H activation has emerged as a powerful tool for the direct functionalization of pyrazole rings, offering an alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. rsc.orgresearchgate.net This strategy allows for the formation of new carbon-carbon and carbon-heteroatom bonds in a single step, providing efficient access to a wide range of functionalized pyrazoles. rsc.org The regioselectivity of these reactions is often directed by the inherent electronic properties of the pyrazole ring, with the C-5 proton being the most acidic and thus a common site for functionalization. researchgate.net Rhodium(III)-catalyzed C-H activation and annulation sequences have been successfully employed to construct functionalized indazole derivatives, a class of compounds structurally related to pyrazoles. researchgate.netmdpi.com These reactions often proceed with high atom economy and functional group tolerance. mdpi.com In some cases, the reaction conditions can be tuned to be free of transition-metal catalysts and oxidants, further enhancing the green credentials of the synthesis. nih.gov
Asymmetric Hydrogenation for Chiral Amine Construction
Asymmetric hydrogenation is a highly efficient and sustainable method for the synthesis of chiral amines, which are crucial components of many pharmaceuticals and biologically active compounds. nih.govacs.org This technique offers excellent atom economy and often proceeds with high chemo-, regio-, and enantioselectivity. nih.govacs.org
The asymmetric hydrogenation of prochiral imines is a direct and widely used approach for preparing α-chiral amines. nih.govacs.org Significant advancements in this field have been driven by the development of new chiral phosphorus ligands and metal catalysts, including those based on rhodium, iridium, and ruthenium. nih.govajchem-b.comacs.org For instance, chiral ruthenium complexes with N-sulfonylated 1,2-diamine ligands have proven effective for the asymmetric transfer hydrogenation of imines. ajchem-b.com Iridium catalysts are particularly efficient for the asymmetric hydrogenation of unfunctionalized imines. ajchem-b.com The development of bisphosphine-Rh catalysts with large bite angles has enabled the efficient synthesis of γ-chirogenic amines through the asymmetric hydrogenation of γ-branched N-phthaloyl allylamines, achieving excellent enantioselectivities. researchgate.net
Recent research has also focused on the challenging asymmetric hydrogenation of oximes to produce chiral hydroxylamines, with nickel-catalyzed systems showing promise. researchgate.net The success of these reactions often relies on subtle interactions between the catalyst and the substrate. researchgate.net
Palladium-Catalyzed Intermolecular Hydroamination Processes
Palladium-catalyzed intermolecular hydroamination has emerged as an efficient method for the synthesis of N-alkylamines and sec-phenethylamine products. organic-chemistry.orgrsc.org This atom-economical process involves the addition of an amine to an alkene or allene. organic-chemistry.orgrsc.org
An efficient system for the hydroamination of vinylarenes using aromatic amines involves a palladium catalyst in the presence of an acid cocatalyst. organic-chemistry.org The use of [Pd(PPh₃)₄] with triflic acid or trifluoroacetic acid has been shown to significantly improve reaction rates and yields. organic-chemistry.org The reaction is proposed to proceed through either a nucleophilic attack on a coordinated styrene (B11656) or a reaction between an activated amine and a sec-phenethyl palladium species. acs.org For the hydroamination of 1-substituted allenes, the palladium complex [(³IPtBu)Pd(allyl)]OTf has demonstrated excellent catalytic activity, selectively producing the branched allylamine (B125299) product. rsc.org This reaction has been successfully applied to a range of alkyl and aryl allenes in combination with both alkyl amines and anilines. rsc.org Furthermore, the first enantioselective intermolecular hydroamination of 1,3-dienes with alkyl amines has been reported using a Pd–phosphinooxazoline catalyst, achieving high yields and enantioselectivities. duke.edu
Below is a table summarizing key findings in palladium-catalyzed intermolecular hydroamination:
| Catalyst System | Substrates | Product | Key Findings |
| [Pd(OC(O)CF₃)₂]/DPPF/HOTf | Arylamines and vinylarenes | sec-Phenethylamine products | Achieved over 99% yield; electron-poor styrenes reacted faster. organic-chemistry.org |
| [Pd(PPh₃)₄]/Triflic Acid or Trifluoroacetic Acid | Aniline and dienes | sec-Phenethylamine products | Significantly improved reaction rates and yields. organic-chemistry.org |
| [((R)-BINAP)Pd(OSO₂CF₃)₂] | Aniline and trifluoromethylstyrene | Chiral addition product | 81% yield and 81% enantioselectivity. acs.org |
| [(³IPtBu)Pd(allyl)]OTf | Alkyl/aryl allenes and anilines/alkyl amines | Branched N-allylamines | High conversion and selectivity for the branched product. rsc.org |
| Pd–phosphinooxazoline | 1,3-Dienes and alkyl amines | Chiral allylic amines | Up to 96% yield and 96.5:3.5 e.r. duke.edu |
Green Chemistry and Sustainable Synthetic Pathways
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. This section explores sustainable approaches to the synthesis of pyrazole derivatives.
Microwave-Assisted Organic Synthesis of Pyrazole Derivatives
Microwave-assisted organic synthesis (MAOS) has become a valuable tool in green chemistry, offering several advantages over conventional heating methods. rsc.org These benefits include significantly reduced reaction times, lower energy consumption, and the potential for using environmentally friendly solvents or even solvent-free conditions. rsc.orgtandfonline.com
The synthesis of pyrazole derivatives, which often requires harsh reaction conditions and long reaction times with traditional methods, has greatly benefited from microwave irradiation. tandfonline.com For example, the condensation of chalcone (B49325) analogs with hydrazine hydrate can be efficiently carried out under microwave irradiation to produce pyrazole derivatives. nih.gov In some cases, novel pyrazole derivatives have been synthesized in a solvent-free microwave method by reacting substituted bis-chalcones with aldehydes. researchgate.net
Researchers have reported various microwave-assisted syntheses of pyrazoles with high yields and short reaction times. For instance, 1-aroyl-3,5-dimethyl-1H-pyrazoles were synthesized in 82–98% yields within 3–5 minutes using a microwave oven. rsc.org Another study demonstrated the synthesis of 5-trifluoromethyl-4,5-dihydro-1H-pyrazoles in 82-96% yield after just 4 minutes of microwave irradiation. dergipark.org.tr The use of microwave assistance has also been extended to multi-step syntheses and the preparation of complex pyrazole-containing heterocycles. rsc.orgdergipark.org.tr
The following table highlights examples of microwave-assisted pyrazole synthesis:
| Reactants | Product | Conditions | Yield | Reaction Time |
| Quinolin-2(1H)-one-based α,β-unsaturated ketones and arylhydrazines | Quinolin-2(1H)-one-based pyrazole derivatives | Acetic acid, 360 W, 120 °C | 68–86% | 7–10 min rsc.org |
| Carbohydrazide derivatives and 2,4-pentanedione | 1-Aroyl-3,5-dimethyl-1H-pyrazoles | Ethanol, 270 W | 82–98% | 3–5 min rsc.org |
| Substituted benzaldehyde, ethyl-3-oxobutanoate, phenylhydrazine | Novel pyrazole derivative | Water, room temperature | Not specified | 20 min dergipark.org.tr |
| Acetophenone (B1666503), substituted phenylhydrazine, DMF | 1-Substituted phenyl-2-(1-phenylethyldiene) hydrazine | 200 W | Not specified | 3 min dergipark.org.tr |
| Chalcone analogs, hydrazine hydrate, oxalic acid | Pyrazole derivatives | Ethanol, catalytic acetic acid | Not specified | Not specified nih.gov |
Solvent-Free Reaction Conditions and Solid-Supported Synthesis
The development of environmentally benign synthetic protocols has led to a focus on solvent-free and solid-supported methods for pyrazole synthesis. These approaches often reduce waste, simplify purification, and are amenable to automation.
Solvent-free, or "dry media," reactions, frequently coupled with microwave (MW) irradiation, offer significant advantages in terms of reduced reaction times and increased yields. nih.gov A notable approach involves the cycloaddition of tosylhydrazones of α,β-unsaturated carbonyl compounds. nih.gov This method, conducted under solvent-free conditions with a base impregnated on a mineral solid support, produces 3,5-disubstituted-1H-pyrazoles in high yields. nih.gov For instance, the reaction can be performed using neat reagents or with an energy transfer agent like graphite. nih.gov In one study, various pyrazole derivatives were synthesized from 4-alkoxy-1,1,1-trifluoro-3-alken-2-ones and hydrazines using MW irradiation without any solvent, demonstrating the efficiency of this technique. researchgate.net Another multicomponent protocol for synthesizing aminopyrazole derivatives utilizes a solid-phase vinyl alcohol (SPVA) catalyst under solvent-free conditions, starting from aromatic aldehydes, malononitrile, and phenylhydrazine. rsc.org
Solid-phase synthesis is particularly well-suited for generating extensive compound libraries. researchgate.net This technique involves anchoring a starting material to a solid support, such as a resin, and then carrying out sequential chemical transformations. The key advantage is the simplification of work-up procedures, as excess reagents and by-products are washed away, leaving the desired compound attached to the resin. mdpi.com One strategy involves loading an o-hydroxyacetophenone onto a Merrifield or Wang resin. nih.gov Following this, a series of reactions, such as a Claisen condensation or a Vilsmeier-Haack formylation, and subsequent cyclization with a substituted hydrazine, yields a pyrazole with multiple points of diversity. nih.gov
A comprehensive solid-phase synthesis scheme designed to generate diverse pyrazole libraries involves four main steps:
Loading of an acetyl-bearing moiety onto an acid-labile Rink amide linker on a polystyrene support. researchgate.net
A Claisen condensation with a variety of carboxylic esters. researchgate.net
An optional α-alkylation step to introduce further diversity. researchgate.net
Cyclization of the resulting β-diketone with monosubstituted hydrazines to form the pyrazole ring. researchgate.netmdpi.com
The following table summarizes examples of solvent-free reaction conditions for synthesizing pyrazole derivatives.
| Reactants | Catalyst/Conditions | Product Type | Yield | Reference |
|---|---|---|---|---|
| Tosylhydrazones of α,β-unsaturated carbonyls | Base on mineral support, MW activation, solvent-free | 3,5-disubstitued-1H-pyrazoles | High | nih.gov |
| Aromatic aldehydes, malononitrile, phenyl hydrazine | Solid-phase vinyl alcohol (SPVA), solvent-free | Amino pyrazole derivatives | Not specified | rsc.org |
| 4-Alkoxy-1,1,1-trifluoro-3-alken-2-ones, hydrazines | MW activation, solvent-free | 4,5-dihydro-1H-pyrazoles and pyrazoles | Good | researchgate.net |
| Aldehydes, malononitrile, ethylacetoacetate, hydrazine hydrate | N-methylpyridinium tosylate (NMPyTs), solvent-free | Pyrano[2,3-c]pyrazoles | 95% | jetir.org |
Combinatorial and High-Throughput Synthesis Strategies for Pyrazole Libraries
Combinatorial chemistry and high-throughput synthesis are powerful tools for drug discovery, enabling the rapid generation of large libraries of related compounds. mdpi.com These strategies have been successfully applied to the synthesis of diverse pyrazole libraries.
One prominent method is the "split-and-mix" approach on a solid support. mdpi.com This strategy was used to prepare a combinatorial library of 11,760 compounds. The synthesis involved four sequential reaction steps and utilized 4 acetyl carboxylic acids, 35 carboxylic esters, and 41 hydrazines as building blocks, resulting in 41 pyrazole sub-libraries. mdpi.com
Solution-phase combinatorial synthesis also offers an efficient route to pyrazole-containing compounds. A method based on the condensation of N-alkyl heteroarylamines with N-hydroxymethyl pyrazoles has been reported, allowing for the easy modification of steric and electronic properties of the final molecules. acs.orgacs.org Another example is the parallel solution-phase synthesis of over 2,200 pyrazolo[1,5-a]pyrimidine (B1248293) carboxamides. nih.gov This was achieved by condensing 5-aminopyrazole derivatives with trifluoromethyl-β-diketones, followed by solution-phase acylation and reduction. The use of specialized CombiSyn synthesizers and simple crystallization for purification facilitated the high-throughput production of these compounds on a 50-100 mg scale. nih.gov
Automated library synthesis represents a further advancement in high-throughput experimentation. nih.govwhiterose.ac.uk For example, a readily assembled N-hydroxyethyl pyrazole trifluoroborate provides rapid access to architecturally distinct fused tricyclic compounds. This chemistry is suitable for both single compound synthesis and fully automated library generation, enabling the creation of diverse arrays with varying physicochemical profiles. nih.govwhiterose.ac.ukresearchgate.net High-throughput synthesis has also been applied to produce pyrazolo[3,4-d]dihydropyrimidines by condensing 5-hetarylaminopyrazoles with carbonyl compounds, facilitated by acetic acid or trimethylsilyl (B98337) chloride, with yields ranging from 69-86%. scispace.com
The table below outlines various combinatorial and high-throughput strategies for pyrazole library synthesis.
| Method | Key Reactions | Library Size/Scale | Reference |
|---|---|---|---|
| Solid-Phase "Split-and-Mix" | Claisen condensation, α-alkylation, cyclization with hydrazines | 11,760 compounds | mdpi.com |
| Parallel Solution-Phase Synthesis | Condensation of 5-aminopyrazoles with β-diketones; acylation/reduction | >2,200 compounds (50-100 mg scale) | nih.gov |
| Solution-Phase Combinatorial Synthesis | Condensation of N-alkyl heteroarylamines with N-hydroxymethyl pyrazoles | Library of multidentate molecules | acs.orgacs.org |
| Automated Library Synthesis | Utilizing N-hydroxyethyl pyrazole trifluoroborate intermediate | Diverse arrays of fused tricyclics | nih.govwhiterose.ac.uk |
| High-Throughput Synthesis | Condensation of 5-hetarylaminopyrazoles with carbonyls | 23 pyrazolo[3,4-d]dihydropyrimidines | scispace.com |
Divergent Synthetic Approaches to Substituted Pyrazolo-Fused Systems
Divergent synthesis is a powerful strategy where a single, common intermediate is transformed into a wide range of structurally diverse products. This approach is highly efficient for creating libraries of complex molecules, including pyrazolo-fused systems.
A divergent approach has been developed for the synthesis of 3-formylpyrazolo[1,5-a]pyrimidines and methylene-bridged bis(pyrazolo[1,5-a]pyrimidines) from a common precursor, using DMSO as a single carbon synthon. rsc.org By selecting different catalysts (CuOAc or AcOH), the reaction pathway can be directed to yield either of the two distinct product classes. rsc.org
Another divergent strategy focuses on the synthesis of 3-substituted-2-pyrazolines. This method utilizes the Suzuki cross-coupling of pyrazoline nonaflates with various organoboron reagents. The nonaflates show improved reactivity over triflates and can be coupled with a broad range of aryl- and heteroarylboronic acids, providing rapid access to elaborated 2-pyrazolines that are difficult to obtain through conventional methods. nih.gov
Temperature has also been employed as a control element in divergent synthesis. A temperature-controlled, catalyst-free method allows for the selective synthesis of either pyrazoles or 1-tosyl-1H-pyrazoles from common starting materials. nih.gov By simply adjusting the reaction temperature in either an ionic liquid or ethanol, the electrophilic cyclization can be directed to produce the desired product in moderate to excellent yields. nih.gov This highlights how reaction conditions can be tuned to navigate different synthetic pathways from a single starting point, embodying the core principle of divergent synthesis.
Chemical Reactivity and Mechanistic Studies of 1 2 Phenylpropyl 1h Pyrazol 3 Amine
Reactivity Profiles of the Pyrazole (B372694) Heterocycle
The pyrazole ring is a five-membered heterocycle with two adjacent nitrogen atoms, which exhibits aromatic properties. globalresearchonline.net This aromaticity influences its reactivity towards both electrophiles and nucleophiles and allows it to serve as a scaffold for the construction of more complex fused ring systems.
The pyrazole ring is considered a π-excessive system, making it reactive towards electrophilic substitution. Due to the directing effects of the ring nitrogen atoms and the activating nature of the C3-amino group, electrophilic attack preferentially occurs at the C4 position. globalresearchonline.net A classic example of such a reaction is the Vilsmeier-Haack formylation, where hydrazones are treated with a mixture of phosphorus oxychloride and dimethylformamide to yield 4-formylpyrazoles. nih.govencyclopedia.pub
Conversely, nucleophilic aromatic substitution (NAS) on the pyrazole ring is generally challenging due to the electron-rich nature of the heterocycle. encyclopedia.pub Such reactions typically require harsh conditions or the presence of strong electron-withdrawing groups on the ring to facilitate the initial nucleophilic attack. encyclopedia.pub
Table 1: Representative Electrophilic Substitution on the Pyrazole Ring
| Reaction Type | Reagents | Position of Substitution | Product Type | Reference |
| Vilsmeier-Haack | POCl₃, DMF | C4 | 4-Formylpyrazole | nih.govencyclopedia.pub |
| Bromination | N-Bromosuccinimide (NBS) | C4 | 4-Bromopyrazole | mdpi.com |
5-Aminopyrazoles are highly versatile building blocks for the synthesis of fused heterocyclic systems due to the presence of multiple reactive sites. researchgate.net These annulation reactions often involve the C4-position of the pyrazole ring and the exocyclic C5-amino group (equivalent to the C3-amino group in the target compound's numbering system) participating in cyclization with a suitable bifunctional reagent. This strategy provides access to a diverse range of medicinally relevant scaffolds, including pyrazolopyrimidines and pyrazolopyridines. nih.govnih.gov
For instance, multicomponent reactions involving 5-aminopyrazoles, aldehydes, and active methylene (B1212753) compounds can lead to the formation of pyrazolo[3,4-b]pyridine derivatives. mdpi.com Similarly, cyclo-condensation reactions with reagents like 2-(arylidene)malononitriles or 3-(dimethylamino)-1-aryl-prop-2-en-1-ones yield pyrazolo[1,5-a]pyrimidine (B1248293) products. nih.gov The formation of imidazo[1,2-b]pyrazoles has also been achieved through the cyclization of 5-aminopyrazole derivatives with reagents such as 2-bromo acetophenone (B1666503). nih.gov A Rh(III)-catalyzed [5+1] annulation of phenyl-1H-pyrazol-5-amine with alkynoates represents a modern approach to constructing pyrazolo[1,5-a]quinazoline frameworks. rsc.org
Table 2: Examples of Annulation Reactions Involving Aminopyrazoles
| Reagent(s) | Fused System Formed | Reaction Type | Reference |
| α,β-Unsaturated aldehyde, cyclic 1,3-diketone | Pyrazole-fused pyridine | One-pot multicomponent reaction | researchgate.net |
| 2-(Arylidene)malononitriles | Pyrazolo[1,5-a]pyrimidine | Cyclo-condensation | nih.gov |
| 2-Bromo acetophenone | Imidazo[1,2-b]pyrazole | Cyclization | nih.gov |
| Alkynoates / Alkynamides | Pyrazolo[1,5-a]quinazoline | Rh(III)-catalyzed [5+1] annulation | rsc.org |
| Substituted Phenacyl Bromides | Pyrazolyl-thiazole | Cyclocondensation | nih.gov |
Transformations Involving the Pyrazole-3-amine Functionality
The primary amino group at the C3-position of the pyrazole ring is a key site of reactivity, behaving as a typical aromatic amine. It can be readily acylated, alkylated, and converted into a variety of other functional groups, significantly expanding the synthetic utility of the parent molecule.
The nucleophilic amino group of 3-aminopyrazole (B16455) derivatives undergoes standard transformations with electrophilic reagents.
Acylation: Reaction with acyl chlorides or anhydrides yields the corresponding N-acylaminopyrazole derivatives.
Alkylation: The amino group can be alkylated using alkyl halides, though controlling the degree of alkylation can be a challenge.
Sulfonamidation: Treatment with sulfonyl chlorides, such as various aryl sulfonyl chlorides, in the presence of a base affords the corresponding sulfonamide derivatives. nih.gov These reactions are fundamental for modifying the electronic and steric properties of the molecule. bibliomed.org
The primary amino group of 3-aminopyrazoles reacts readily with isocyanates and isothiocyanates to form substituted urea (B33335) and thiourea (B124793) derivatives, respectively. nih.gov This reaction involves the nucleophilic attack of the amine nitrogen onto the electrophilic carbon of the isocyanate or isothiocyanate group. nih.govresearchgate.net These urea and thiourea adducts can be stable final products or can serve as intermediates for further cyclization reactions. For example, a 3-amino-5-mercaptopyrazole derivative reacts with phenyl isothiocyanate to form a phenylthiourea (B91264) adduct, which can then be cyclized into pyrazolothiadiazole or pyrazolotriazole systems. bibliomed.org
Table 3: Reactions of the Aminopyrazole Moiety with Electrophiles
| Reagent Class | Functional Group Formed | Reaction Type | Reference |
| Isocyanates | Urea | Nucleophilic Addition | nih.gov |
| Isothiocyanates | Thiourea | Nucleophilic Addition | nih.govbibliomed.org |
| Sulfonyl Chlorides | Sulfonamide | Nucleophilic Acyl Substitution | nih.gov |
The 3-amino group can be converted into a diazonium salt by treatment with a diazotizing agent, typically nitrous acid generated in situ from sodium nitrite (B80452) and a strong mineral acid at low temperatures. researchgate.netnih.gov These pyrazolediazonium salts are highly valuable synthetic intermediates. researchgate.net
A prominent application of these diazonium salts is in azo-coupling reactions. They can react with electron-rich coupling partners, such as active methylene compounds (e.g., malononitrile (B47326), ethyl cyanoacetate, acetylacetone), to form azo compounds. These intermediates often undergo spontaneous or induced intramolecular cyclization to yield a variety of fused heterocyclic systems. A well-established example is the reaction with methylene-active nitriles, which leads to the formation of 4-aminopyrazolo[5,1-c] mdpi.comnih.govresearchgate.nettriazines. researchgate.net This pathway provides a concise route to complex, nitrogen-rich fused pyrazoles. researchgate.net
Reactivity at the 2-Phenylpropyl Side Chain
The 2-phenylpropyl group appended to the N1 position of the pyrazole ring introduces a chiral center and an aromatic moiety, both of which are sites for potential chemical modification.
Functionalization of the Phenyl Ring via Aromatic Electrophilic Substitution
While specific studies detailing the electrophilic aromatic substitution on the phenyl ring of 1-(2-phenylpropyl)-1H-pyrazol-3-amine are not extensively documented in the reviewed literature, general principles of heterocyclic chemistry allow for well-founded predictions. The pyrazole ring, with its two electronegative nitrogen atoms, generally acts as an electron-withdrawing group, which deactivates the attached phenyl ring toward electrophilic attack. chemicalbook.compharmaguideline.com This deactivation means that harsher conditions may be required for reactions like nitration, halogenation, or Friedel-Crafts acylation compared to unsubstituted benzene (B151609). The electron-withdrawing nature of the pyrazole substituent would likely direct incoming electrophiles to the meta positions of the phenyl ring.
Stereochemical Aspects of Reactions on the Propyl Chain
The stereogenic center at the second carbon of the propyl chain is a critical feature of the molecule, and its stereochemistry can be integral to the outcome of certain reactions. Research into related chiral pyrazoles demonstrates that reactions can proceed with a high degree of stereocontrol.
A notable example involves the synthesis of chiral pyrazoles from α-chiral tosylhydrazones, including a derivative of α-phenylpropionic acid, which shares the core structural motif of the title compound's side chain. uniovi.es These reactions proceed through a cascade mechanism that includes a 1,3-dipolar cycloaddition followed by a beilstein-journals.orgmdpi.com-sigmatropic rearrangement. uniovi.es Crucially, this rearrangement, which involves the migration of the stereogenic group, has been found to be stereoretentive, meaning the original configuration of the chiral center is preserved in the final pyrazole product. uniovi.es This highlights a powerful method for synthesizing N-substituted chiral pyrazoles like this compound without loss of enantiomeric purity.
Furthermore, palladium-catalyzed enantioselective hydroamination of dienes with pyrazoles has been shown to produce chiral N-allylated pyrazoles with good to excellent enantioselectivity (e.g., 90:10 to 95:5 er). chemrxiv.org While not a direct reaction on a pre-existing propyl chain, this demonstrates that the pyrazole nucleus is compatible with catalytic systems that create and control stereocenters on the N-alkyl substituent.
Elucidation of Reaction Mechanisms
Understanding the mechanistic pathways of reactions involving this compound is key to controlling reaction outcomes and designing new synthetic strategies.
Mechanistic Pathways for Metal-Catalyzed Transformations
The pyrazole moiety can act as a directing group in metal-catalyzed reactions, enabling the activation of otherwise unreactive C-H bonds. A significant development is the use of the pyrazole ring to direct the C(sp³)–H activation of an N-alkyl side chain. nih.gov In a palladium(II)-catalyzed cascade reaction, the pyrazole nitrogen atom coordinates to the palladium center, directing the activation of a C(sp³)–H bond on the attached alkyl group for the first time in this context. nih.gov The proposed catalytic cycle involves an initial pyrazole-directed C(sp³)–H arylation via a Pd(II)/Pd(IV) pathway. nih.gov Following this, an amide directing group on the newly introduced aryl ring orchestrates a dual C(sp²)-H activation-cyclization event to rapidly assemble complex dihydrobenzo[e]indazole derivatives. nih.gov This orchestrated sequence demonstrates how the pyrazole group can initiate a complex, step-economical transformation under metal catalysis.
Regioselectivity and Diastereoselectivity in Cyclization Reactions
The 3-amino group of the pyrazole core is a key functional handle for cyclization reactions. The regioselectivity of these reactions is often highly dependent on the reaction conditions, which can be manipulated to favor one constitutional isomer over another.
In the synthesis of substituted aminopyrazoles, the choice between kinetic and thermodynamic control can dictate the final product. When monosubstituted hydrazines react with alkoxyacrylonitriles, basic conditions at low temperatures (0 °C) operate under kinetic control, favoring the formation of 3-substituted aminopyrazoles. thieme-connect.com Conversely, neutral conditions at elevated temperatures (70 °C) allow for the equilibration of Michael adducts, leading to the thermodynamically preferred 5-substituted aminopyrazoles. thieme-connect.com This control allows for selective access to either regioisomer, a crucial capability in medicinal chemistry.
| Hydrazine (B178648) Substituent (R²) | Kinetic Conditions (3-amino:5-amino ratio) | Thermodynamic Conditions (3-amino:5-amino ratio) |
| Methyl | 99.2 : 0.8 | 72 : 28 |
| Benzyl (B1604629) | 97 : 3 | 50 : 50 |
| Phenyl | 5 : 95 | 5 : 95 |
| Data sourced from a study on controlling site selectivity in aminopyrazole condensation. thieme-connect.com |
Furthermore, in multicomponent reactions, 5-aminopyrazoles can react with high regioselectivity. For instance, the reaction with cyclic 1,3-dicarbonyl compounds and dimethylformamide dimethylacetal (DMFDMA) yields pyrazolo[1,5-a]quinazolin-6(7H)-ones rather than the isomeric pyrazolo[5,1-b]quinazolin-8(5H)-ones. beilstein-journals.org This selectivity is attributed to the initial reaction occurring at the exocyclic amino function, followed by cyclization. beilstein-journals.org The inherent tautomerism of 3(5)-aminopyrazoles is also a critical factor; the formation of fused pyrazolo[1,5-a]pyrimidines depends on the formation of the more reactive 5-aminopyrazole tautomer, where the two most nucleophilic nitrogen atoms are adjacent and poised for cyclocondensation. nih.gov
Role of Intermediates in Complex Reaction Sequences
The formation and fate of transient intermediates are central to the mechanisms of many reactions involving pyrazoles. In the cascade synthesis of chiral pyrazoles from tosylhydrazones and alkynes, the reaction proceeds through a proposed diazo compound intermediate, which then undergoes a 1,3-dipolar cycloaddition to form a 3H-pyrazole. uniovi.es This 3H-pyrazole is a key intermediate that subsequently rearranges to the final, stable 1H-pyrazole product. uniovi.es
In metal-catalyzed C-H activation cascades, specific organometallic intermediates are invoked. The pyrazole-directed C(sp³)-H activation is proposed to proceed through a palladated intermediate where the pyrazole nitrogen is coordinated to the metal center. nih.gov Subsequent steps in the cascade involve further palladated species that guide the formation of new carbon-carbon bonds. nih.gov
In multicomponent reactions leading to fused heterocyclic systems, the reaction sequence also involves distinct intermediates. The regioselective formation of pyrazolo[1,5-a]quinazolin-6(7H)-ones from a 5-aminopyrazole is believed to involve an initial enaminone intermediate, formed from the reaction of a 1,3-diketone with DMFDMA, which is then attacked by the exocyclic amino group of the pyrazole. beilstein-journals.org The identification or postulation of such intermediates is vital for understanding and controlling the regiochemical and stereochemical outcomes of complex reactions.
Derivatization and Structural Modification Strategies for 1 2 Phenylpropyl 1h Pyrazol 3 Amine Analogues
N-Substitution of the Pyrazole (B372694) Ring for Structural Diversification
The synthesis of N-substituted pyrazoles can be achieved through several established synthetic routes. A common and direct method involves the reaction of primary amines with a 1,3-dicarbonyl compound and an amination reagent. For instance, N-alkyl and N-aryl pyrazoles can be prepared from primary aliphatic or aromatic amines, respectively, by reacting them with a β-diketone like 2,4-pentanedione and an aminating agent such as O-(4-nitrobenzoyl)hydroxylamine. This approach allows for the introduction of a wide variety of substituents. Aromatic amines have been shown to react under these conditions to yield N-aryl pyrazoles with both electron-donating and electron-withdrawing groups on the phenyl ring. prepchem.com
This methodology can be applied to synthesize analogues of 1-(2-phenylpropyl)-1H-pyrazol-3-amine where the N-1 substituent is varied. By replacing the 2-phenylpropylamine (B128651) starting material with other primary amines, a diverse library of N-substituted 3-aminopyrazoles can be generated. Examples of successfully introduced N-substituents in similar pyrazole systems include sterically hindered alkyl groups and various functionalized aryl groups. prepchem.comnih.gov
The table below illustrates representative N-substitutions on a pyrazole core, synthesized from primary amines and 2,4-pentanedione, demonstrating the versatility of this approach. prepchem.com
| N-Substituent (from Primary Amine) | Resulting N-Substituted Pyrazole Product |
| 1-Phenylethan-1-amine | 3,5-Dimethyl-1-(1-phenylethyl)-1H-pyrazole |
| Ethyl phenylalaninate | Ethyl 2-(3,5-dimethyl-1H-pyrazol-1-yl)-3-phenylpropanoate |
| 4-Fluoroaniline | 1-(4-Fluorophenyl)-3,5-dimethyl-1H-pyrazole |
| Indolin-6-amine | 1-(Indolin-6-yl)-3,5-dimethyl-1H-pyrazole |
This table showcases examples of N-substitutions on a model 3,5-dimethylpyrazole (B48361) core to illustrate the synthetic accessibility of diverse N-substituents.
The substituents on the pyrazole ring have a profound effect on the molecule's electronic properties and reactivity. The pyrazole ring itself is amphoteric, possessing both a weakly acidic pyrrole-like NH group (in N-unsubstituted pyrazoles) and a basic pyridine-like nitrogen atom. semanticscholar.org Introducing a substituent at the N-1 position, such as the 2-phenylpropyl group, removes the acidic proton and influences the basicity of the pyridine-like N-2 atom.
The electronic nature of substituents elsewhere on the pyrazole ring, or on the N-1 substituent itself, can modulate these properties. Electron-donating groups tend to increase the acidity of the pyrrole-like NH group (in applicable cases) and can enhance the nucleophilicity of the ring nitrogens. semanticscholar.org Conversely, electron-withdrawing groups decrease the basicity of the pyridine-like nitrogen. This modulation of reactivity is crucial for subsequent functionalization steps. For example, the nucleophilicity of the exocyclic 3-amino group is also influenced by the electronic character of the pyrazole ring, which in turn affects its reactivity towards electrophiles in derivatization reactions like acylation or urea (B33335) formation. mdpi.com
Functionalization and Derivatization of the 3-Amino Group
The 3-amino group is a versatile handle for a wide array of chemical transformations, allowing for the introduction of diverse functional groups and the construction of more complex heterocyclic systems.
The primary amino group at the C-3 position of the pyrazole ring is readily acylated to form amide derivatives. A standard method involves reacting the aminopyrazole with an acyl chloride or an acid anhydride (B1165640). For example, 3-amino-1-phenyl-2-pyrazoline can be easily converted to N-(1-phenyl-2-pyrazolin-3-yl)acetamide by treatment with acetic anhydride at room temperature. prepchem.com This straightforward reaction can be applied to this compound to generate a variety of N-acyl derivatives using different acylating agents. A patent for 3(5)-amino-pyrazole derivatives lists numerous examples of such amides, including N-(3-cyclopropyl-1H-pyrazol-5-yl)-2-phenylpropanamide and 2-(4-chlorophenyl)-N-(3-cyclopropyl-1H-pyrazol-5-yl)acetamide, highlighting the feasibility of this synthetic route for structurally related compounds. google.com
Urea and thiourea (B124793) derivatives are also readily accessible. A common method for synthesizing pyrazolyl ureas involves the reaction of the aminopyrazole with an appropriate isocyanate or isothiocyanate. nih.gov For instance, 5-aminopyrazole derivatives have been reacted with phenylisocyanates to produce N-pyrazolyl-N'-phenyl ureas. nih.gov An alternative, multi-step approach involves treating the aminopyrazole with 4-nitrophenylchloroformate to generate a carbamate (B1207046) intermediate, which is then reacted with an amine (e.g., ammonium (B1175870) acetate) to yield the final urea derivative. semanticscholar.orgnih.gov
The table below summarizes common synthetic pathways to amide, urea, and thiourea derivatives from a 3-aminopyrazole (B16455) starting material.
| Derivative Type | Reagent(s) | General Reaction |
| Amide | Acyl Chloride (R-COCl) or Acid Anhydride ((RCO)₂O) | Pyrazole-NH₂ + R-COCl → Pyrazole-NH-CO-R |
| Urea | Isocyanate (R-NCO) | Pyrazole-NH₂ + R-NCO → Pyrazole-NH-CO-NH-R |
| Thiourea | Isothiocyanate (R-NCS) | Pyrazole-NH₂ + R-NCS → Pyrazole-NH-CS-NH-R |
The 3-amino group, in conjunction with the adjacent N-2 ring nitrogen, forms a bidentate nucleophilic system that can be utilized to construct fused heterocyclic rings. A prominent example is the synthesis of pyrazolo[1,5-a]pyrimidines. This is typically achieved by the condensation reaction of a 3-aminopyrazole with a 1,3-bielectrophilic compound, such as a β-dicarbonyl compound, β-enaminone, or chalcone (B49325). mdpi.comnih.gov
Modern synthetic methods often employ microwave assistance or catalysis to improve efficiency and yield. For example, a one-pot, copper(II)-catalyzed [3+3] annulation of 3-aminopyrazoles with saturated ketones has been developed to produce diversely substituted pyrazolo[1,5-a]pyrimidines. acs.org Similarly, Rh(III)-catalyzed three-component reactions of 3-aminopyrazoles, aldehydes, and sulfoxonium ylides provide efficient access to these fused systems. nih.gov These methods allow for the construction of the pyrimidine (B1678525) ring onto the pyrazole core of this compound, leading to a new class of complex derivatives. The reaction generally proceeds via condensation between the amino group of the pyrazole and a carbonyl group of the 1,3-bielectrophile, followed by intramolecular cyclization and dehydration to form the aromatic fused-ring system. nih.gov
Modifications and Elaboration of the 2-Phenylpropyl Side Chain
The 2-phenylpropyl side chain at the N-1 position presents further opportunities for structural modification, either by altering the phenyl ring or by functionalizing the propyl chain.
A primary strategy for introducing diversity is not to modify the side chain after the pyrazole ring is formed, but rather to use a pre-functionalized (2-phenylpropyl)hydrazine (B1605178) in the initial pyrazole synthesis. For example, to create analogues with substituents on the phenyl ring, one would start with the corresponding substituted phenylpropanone, convert it to a substituted 2-phenylpropylamine, and then to the required hydrazine (B178648) precursor. A patent describes the synthesis of a complex molecule, N-((S)-1-(3-(3-chloro-4-cyanophenyl)-1H-pyrazol-1-yl)-propan-2-yl)-5-(1-hydroxyethyl)-1H-pyrazole-3-carboxamide, which is built up from a precursor containing a chloro- and cyano-substituted phenyl ring attached to the pyrazole. google.com This illustrates the principle of incorporating side-chain diversity from the start of the synthetic sequence.
Post-synthetic modification of the phenyl ring is also a viable strategy. The phenyl group can undergo electrophilic aromatic substitution reactions. Depending on the reaction conditions, electrophiles such as nitro groups (using nitric/sulfuric acid) or halogens (e.g., Br₂ with a Lewis acid catalyst) could be introduced, typically at the ortho- and para-positions.
Functionalization of the propyl chain itself is more challenging due to the presence of unactivated C-H bonds. However, advances in C-H functionalization chemistry could potentially allow for direct modification. rsc.org For instance, radical-based reactions might enable the introduction of functional groups onto the propyl chain, although selectivity could be an issue. A more controlled approach would involve synthesizing the pyrazole with a side chain containing a pre-installed functional group, such as a hydroxyl or a double bond, which could then be further elaborated.
Alterations to the Phenyl Moiety (e.g., Halogenation, Methylation)
Modification of the phenyl ring on the propyl substituent is a common strategy to influence the electronic and steric properties of the molecule. Halogenation and methylation are two of the most explored alterations.
Halogenation: The introduction of halogen atoms (F, Cl, Br, I) onto the phenyl ring can significantly impact a compound's activity. Halogenation of 3-aryl-1H-pyrazol-5-amines has been successfully achieved using N-halosuccinimides (NXS), providing a metal-free method for producing 4-halogenated pyrazole derivatives. beilstein-archives.orgbeilstein-archives.orgdntb.gov.ua This direct C-H halogenation occurs at room temperature and demonstrates broad substrate scope. beilstein-archives.orgbeilstein-archives.orgdntb.gov.ua For instance, the reaction of 3-aryl-1H-pyrazol-5-amines with N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS) in DMSO yields the corresponding 4-bromo and 4-iodo derivatives in good to excellent yields. beilstein-archives.org The electronic nature of substituents on the aryl ring does not significantly hinder the reaction; both electron-donating and electron-withdrawing groups are well-tolerated. beilstein-archives.org While direct halogenation of the phenyl ring in the specific context of this compound is not extensively documented, the synthesis of related structures often starts with halogenated phenyl precursors. For example, the synthesis of pyrazolo[1,5-a]quinazolines has been achieved using starting materials bearing chloro and fluoro substituents on the phenyl ring.
Methylation: The addition of methyl groups to the phenyl ring can enhance lipophilicity and introduce steric bulk, which can influence receptor binding and metabolic pathways. Research on ester-stabilized phosphorus ylides has demonstrated that methylation of the phenyl rings significantly enhances their protonophoric activity. nih.gov While specific examples of methylation on the phenylpropyl side chain of the target compound are not prevalent in the reviewed literature, the synthesis of pyrazole derivatives often involves precursors with methylated phenyl rings, such as tolyl or xylyl groups. nih.gov These modifications are typically incorporated by using the appropriately substituted phenylhydrazine (B124118) or acetophenone (B1666503) during the initial pyrazole synthesis. mdpi.comnih.gov
Table 1: Examples of Halogenation and Methylation on Related Pyrazole Scaffolds
| Modification Type | Starting Material | Reagent/Condition | Product | Reference |
|---|---|---|---|---|
| Bromination | 3-Phenyl-1-tosyl-1H-pyrazol-5-amine | NBS, DMSO, rt | 4-Bromo-3-phenyl-1-tosyl-1H-pyrazol-5-amine | beilstein-archives.org |
| Iodination | 3-Phenyl-1-tosyl-1H-pyrazol-5-amine | NIS, DMSO, rt | 4-Iodo-3-phenyl-1-tosyl-1H-pyrazol-5-amine | beilstein-archives.org |
| Chlorination | 3-Phenyl-1-tosyl-1H-pyrazol-5-amine | NCS, DMSO, rt | 4-Chloro-3-phenyl-1-tosyl-1H-pyrazol-5-amine | beilstein-archives.org |
| Methylation | Phosphonium (B103445) salt with phenyl groups | Synthesis with p-tolyl or 3,5-xylyl precursors | Methylated phenyl-substituted phosphonium salt | nih.gov |
Variations in Alkyl Chain Length and Branching
Systematic modifications can include shortening the propyl chain to an ethyl or methyl group, or lengthening it to a butyl or pentyl chain. For instance, in the context of fentanyl analogues, which share a similar N-substituted piperidine (B6355638) core, altering the length of the phenethyl moiety to a benzyl (B1604629) or homofentanyl structure has been explored. wikipedia.org This principle can be applied to this compound, where homologation or shortening of the propyl chain could be achieved by selecting the appropriate phenylalkylhydrazine for the initial pyrazole synthesis.
Branching on the alkyl chain, such as the existing methyl group on the second carbon of the propyl chain in the title compound, introduces a chiral center and specific steric constraints. Further branching could be explored by synthesizing analogues with, for example, a tert-butylphenyl substituent. The synthesis of such analogues would typically involve the reaction of a suitably branched phenylalkylhydrazine with a β-ketonitrile or a similar precursor to form the pyrazole ring. mdpi.comnih.gov
Synthesis of Bridged and Fused Heterocyclic Systems Containing the Pyrazole Core
The pyrazole ring serves as an excellent platform for the construction of more complex, rigid, and polycyclic structures. Fusing the pyrazole with other heterocyclic rings can lead to novel chemical entities with distinct biological profiles.
Pyrazolo[1,5-a]quinazolines: These fused systems can be synthesized from 5-aminopyrazole precursors. For example, new pyrazolo[1,5-a]quinazoline-3-carbonitriles have been obtained through the cyclocondensation of 5-amino-3-cyanomethyl-1H-pyrazole-4-carbonitrile with enaminones of 1,3-cyclohexanedione (B196179) derivatives. tandfonline.com Another approach involves the reaction of 2-hydrazinobenzoic acids with various reagents like ethoxymethylenmalononitrile to build the quinazolinone ring onto a pyrazole scaffold. mdpi.com These rigid structures have shown potential as anti-inflammatory agents. mdpi.com
Pyrazolo[4,3-c]pyridines: This class of fused heterocycles has been synthesized through various methods, including the iodine-catalyzed intramolecular cyclization of appropriately substituted pyrazoles. researchgate.net For instance, starting from a 1-phenyl-3-(2-phenylethynyl)-1H-pyrazole-4-carbaldehyde, a series of pyrazolo[4,3-c]pyridines can be prepared. nih.gov The synthesis of 5-halo-1H-pyrazolo[3,4-c]pyridine scaffolds allows for selective elaboration at multiple positions, demonstrating their utility as fragments for drug discovery. rsc.orgrsc.org These compounds have been investigated as carbonic anhydrase inhibitors. nih.gov
Table 2: Synthesis of Fused Pyrazole Systems
| Fused System | Synthetic Approach | Key Precursors | Reference |
|---|---|---|---|
| Pyrazolo[1,5-a]quinazoline | Cyclocondensation | 5-Amino-3-cyanomethyl-1H-pyrazole-4-carbonitrile, Enaminones | tandfonline.com |
| Pyrazolo[1,5-a]quinazoline | Cyclization | 2-Hydrazinobenzoic acid, Ethoxymethylenmalononitrile | mdpi.com |
| Pyrazolo[4,3-c]pyridine | Iodine-catalyzed intramolecular cyclization | Substituted 4-(azidomethyl)-1-phenyl-3-(phenylethynyl)-1H-pyrazoles | nih.gov |
| Pyrazolo[3,4-c]pyridine | Classical Huisgen indazole synthesis adaptation | Substituted pyridines | rsc.org |
Exploration of Stereoisomeric and Enantiomerically Pure Derivatives
The presence of a chiral center at the second position of the propyl chain in this compound means the compound exists as a pair of enantiomers. The biological activity of these enantiomers can differ significantly. Therefore, the synthesis of enantiomerically pure derivatives is a critical aspect of drug design.
Several strategies have been developed for the asymmetric synthesis of chiral pyrazoles. One approach involves the use of a chiral auxiliary, such as tert-butanesulfinamide, to direct the stereoselective synthesis of pyrazole derivatives where the nitrogen atom is directly bonded to a chiral center. rsc.org Another method is the 1,3-dipolar cycloaddition of diazo compounds, generated from α-chiral tosylhydrazones, with terminal alkynes, which proceeds with stereoretention. uniovi.es
The catalytic enantioselective synthesis of pyrazolones with a tetrasubstituted stereogenic center at the C-4 position has also been extensively studied, employing chiral metal complexes or organocatalysts. thieme-connect.comresearchgate.net These methods, while not directly applicable to the synthesis of the title compound's side chain, highlight the advanced techniques available for introducing chirality into pyrazole-containing molecules. For this compound, an enantioselective synthesis would likely start from an enantiomerically pure form of 2-phenylpropylamine, which can then be used to construct the pyrazole ring.
Table 3: Methods for Asymmetric Synthesis of Chiral Pyrazoles
| Method | Key Feature | Example Application | Reference |
|---|---|---|---|
| Chiral Auxiliary | Use of (R)- or (S)-tert-butanesulfinamide | Synthesis of pyrazole PDE4 inhibitors | rsc.org |
| 1,3-Dipolar Cycloaddition | Reaction of α-chiral tosylhydrazones with alkynes | Synthesis of chiral pyrazoles with a stereogenic group at N-1 | uniovi.es |
| Catalytic Enantioselective Reaction | Use of chiral phosphoric acid or metal catalysts | Synthesis of pyrazolones with a C-4 quaternary stereocenter | thieme-connect.comresearchgate.net |
Spectroscopic Characterization and Structural Elucidation Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the molecular structure of organic compounds in solution. By analyzing the chemical shifts, signal multiplicities, and coupling constants, a complete picture of the atomic connectivity can be assembled.
The ¹H NMR spectrum of 1-(2-Phenylpropyl)-1H-pyrazol-3-amine would display distinct signals corresponding to each unique proton environment. The integration of these signals would reflect the number of protons in each environment.
The key expected resonances are:
Phenyl Group: Protons on the monosubstituted benzene (B151609) ring would typically appear as a multiplet in the aromatic region, expected around δ 7.20-7.40 ppm .
Pyrazole (B372694) Ring Protons: The two protons on the pyrazole ring (H-4 and H-5) would present as distinct doublets due to coupling with each other. The proton at C5 (adjacent to the amino group) is expected to be more upfield than the proton at C4. Predicted shifts are approximately δ 7.50 ppm (d, 1H) for H-4 and δ 5.80 ppm (d, 1H) for H-5.
Amine Group (NH₂): The primary amine protons would likely appear as a broad singlet, the chemical shift of which is concentration-dependent and can range from δ 3.5-5.0 ppm . libretexts.org This signal would disappear upon the addition of D₂O. libretexts.org
Phenylpropyl Sidechain:
The methine proton (-CH-) adjacent to the phenyl ring is expected around δ 3.10-3.30 ppm (m, 1H) .
The methylene (B1212753) protons (-CH₂-) attached to the pyrazole nitrogen would be diastereotopic and appear as a multiplet around δ 4.10-4.30 ppm (m, 2H) .
The methyl group (-CH₃) would resonate as a doublet upfield, likely around δ 1.30 ppm (d, 3H) .
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Functional Group | Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|---|
| Phenyl | Ar-H | 7.20 - 7.40 | Multiplet |
| Pyrazole | H-4 | ~7.50 | Doublet |
| Pyrazole | H-5 | ~5.80 | Doublet |
| Amine | -NH₂ | 3.5 - 5.0 | Broad Singlet |
| Phenylpropyl | N-CH₂ | 4.10 - 4.30 | Multiplet |
| Phenylpropyl | Ph-CH | 3.10 - 3.30 | Multiplet |
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom gives a distinct signal.
Expected chemical shifts for this compound include:
Pyrazole Ring Carbons: The carbon bearing the amino group (C-3) would be significantly deshielded, appearing around δ 150-155 ppm . The other two ring carbons, C-4 and C-5, are expected in the range of δ 130-140 ppm and δ 95-105 ppm , respectively.
Phenyl Group Carbons: The aromatic carbons would resonate between δ 125-145 ppm . The ipso-carbon (attached to the propyl chain) would be distinct from the ortho, meta, and para carbons.
Phenylpropyl Sidechain Carbons:
The methylene carbon (-CH₂-) bonded to the pyrazole nitrogen is expected around δ 50-55 ppm .
The methine carbon (-CH-) would appear around δ 40-45 ppm .
The methyl carbon (-CH₃) would be the most shielded, appearing upfield around δ 20-25 ppm .
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Functional Group | Carbon Assignment | Predicted Chemical Shift (ppm) |
|---|---|---|
| Pyrazole | C-3 | 150 - 155 |
| Pyrazole | C-4 | 130 - 140 |
| Pyrazole | C-5 | 95 - 105 |
| Phenyl | Aromatic Carbons | 125 - 145 |
| Phenylpropyl | N-CH₂ | 50 - 55 |
| Phenylpropyl | Ph-CH | 40 - 45 |
To unambiguously assign the ¹H and ¹³C signals and confirm the structure, 2D NMR experiments would be indispensable.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. Key correlations would be observed between the H-4 and H-5 protons of the pyrazole ring, and within the 2-phenylpropyl spin system (CH-CH₂-CH₃).
HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This would correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal based on its attached proton's chemical shift.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. It would be crucial for establishing the connectivity between the different fragments of the molecule. For instance, correlations between the N-CH₂ protons and the pyrazole ring carbons (C-5 and N1) would confirm the point of attachment of the sidechain. nih.gov
Infrared (IR) and Raman Spectroscopy
IR and Raman spectroscopy probe the vibrational modes of a molecule, providing direct evidence for the presence of specific functional groups.
The IR spectrum of this compound would be characterized by several key absorption bands.
N-H Stretching: As a primary amine, two distinct N-H stretching bands are expected in the 3300-3500 cm⁻¹ region, corresponding to asymmetric and symmetric vibrations. libretexts.orgorgchemboulder.com
C-H Stretching: Aromatic C-H stretching vibrations would appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the propyl chain would be observed just below 3000 cm⁻¹.
N-H Bending: A characteristic scissoring vibration for the primary amine (-NH₂) is expected in the region of 1580-1650 cm⁻¹ . orgchemboulder.com
C=C and C=N Stretching: Vibrations from the pyrazole and phenyl rings would fall in the 1400-1600 cm⁻¹ range.
C-N Stretching: The C-N stretching of the aminopyrazole would likely appear in the 1250-1350 cm⁻¹ region. orgchemboulder.com
Table 3: Predicted Characteristic IR Absorption Bands for this compound
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| N-H Stretch | Primary Amine | 3300 - 3500 | Medium (two bands) |
| C-H Stretch | Aromatic | 3000 - 3100 | Medium-Weak |
| C-H Stretch | Aliphatic | 2850 - 2960 | Medium-Strong |
| N-H Bend (Scissoring) | Primary Amine | 1580 - 1650 | Medium-Strong |
| C=C / C=N Stretch | Aromatic/Pyrazole Rings | 1400 - 1600 | Medium-Strong |
The primary amine and the pyrazole ring nitrogens are capable of participating in intermolecular hydrogen bonding. This is typically observed in the IR spectrum as a broadening of the N-H stretching bands. In a concentrated sample or the solid state, the N-H stretching frequencies would likely shift to lower wavenumbers compared to a dilute solution, indicating the presence of hydrogen-bonded networks. Raman spectroscopy could also provide complementary information, particularly for the symmetric vibrations of the non-polar parts of the molecule.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions. It is a critical tool for confirming the molecular weight of a compound and can provide valuable information about its structure through the analysis of fragmentation patterns.
Determination of Molecular Weight and Isotopic Patterns
In a typical mass spectrometry experiment for this compound (molar mass: 201.28 g/mol ), the molecular ion peak (M+) would be expected at an m/z (mass-to-charge ratio) corresponding to its molecular weight. High-resolution mass spectrometry would provide a more precise mass measurement. The presence of isotopes, such as Carbon-13, would result in a small M+1 peak, the intensity of which would be consistent with the number of carbon atoms in the molecule.
Elucidation of Fragmentation Pathways for Structural Confirmation
The fragmentation of pyrazole derivatives in mass spectrometry is influenced by the nature and position of substituents on the pyrazole ring and the N-substituent. researchgate.netrsc.org For this compound, several characteristic fragmentation pathways could be anticipated. Alpha-cleavage is a common fragmentation pattern for aliphatic amines, which could occur at the C-C bond adjacent to the nitrogen atom in the phenylpropyl group. libretexts.org
A plausible fragmentation pathway would involve the cleavage of the bond between the first and second carbon of the propyl chain, leading to the formation of a stable benzyl (B1604629) cation (C7H7+, m/z 91) or a related tropylium (B1234903) ion. Another likely fragmentation would be the loss of the phenylpropyl group, resulting in a fragment corresponding to the 1H-pyrazol-3-amine cation. The fragmentation patterns of pyrazoles can also involve the cleavage of the N-N bond within the pyrazole ring itself, though this is often suppressed in N-substituted pyrazoles. rsc.org The analysis of these fragmentation patterns is essential for the structural confirmation of the molecule. researchgate.netresearchgate.net
High-Resolution Mass Spectrometry (HRMS) for Precise Elemental Composition
High-resolution mass spectrometry (HRMS) would be employed to determine the precise elemental composition of this compound. This technique can differentiate between compounds with the same nominal mass but different elemental formulas, providing a high degree of confidence in the molecular formula. For example, HRMS could confirm the elemental composition of C12H15N3. This level of precision is crucial for the unambiguous identification of new or synthesized compounds.
X-ray Diffraction (XRD) Crystallography
X-ray diffraction crystallography is an indispensable technique for determining the three-dimensional arrangement of atoms within a crystal. This provides definitive information about the solid-state molecular structure, conformation, and how molecules are packed in the crystal lattice.
Determination of Solid-State Molecular Structure and Conformation
A single-crystal X-ray diffraction study of this compound would reveal the precise bond lengths, bond angles, and torsion angles of the molecule. researchgate.net This would confirm the connectivity of the atoms and provide insight into the conformation of the flexible 2-phenylpropyl group relative to the planar pyrazole ring. The planarity of the pyrazole ring and the geometry around the amine group would also be accurately determined. nih.govresearchgate.net
Analysis of Crystal Packing and Intermolecular Interactions (e.g., C-H...O, C-H...π, π-π)
The analysis of the crystal packing would show how individual molecules of this compound are arranged in the solid state. This arrangement is governed by intermolecular interactions. imedpub.comimedpub.comlookchem.com In the case of this compound, hydrogen bonding involving the amine group (N-H...N) is expected to be a significant interaction, potentially forming dimers or chains of molecules. cardiff.ac.uk
Elemental Analysis for Empirical Formula Validation
Elemental analysis is a fundamental technique in analytical chemistry employed to determine the elemental composition of a sample. For a newly synthesized compound such as this compound, elemental analysis serves as a crucial step in validating its empirical formula, which represents the simplest whole-number ratio of atoms of each element present in the compound. This validation is essential to confirm the identity and purity of the synthesized molecule.
The molecular formula for this compound is C₁₂H₁₅N₃. Based on this formula, the theoretical elemental composition can be calculated. This involves determining the molar mass of the compound and the mass contribution of each element (carbon, hydrogen, and nitrogen). These calculated values are then compared against the experimental results obtained from an elemental analyzer.
The process of elemental analysis typically involves the combustion of a small, precisely weighed sample of the compound in a stream of oxygen. This combustion converts the carbon in the sample to carbon dioxide (CO₂), the hydrogen to water (H₂O), and the nitrogen to nitrogen gas (N₂) or nitrogen oxides, which are subsequently reduced to N₂. The amounts of these combustion products are then accurately measured, allowing for the calculation of the mass percentages of carbon, hydrogen, and nitrogen in the original sample.
The close agreement between the experimentally determined elemental percentages and the theoretically calculated values provides strong evidence for the proposed molecular formula and the successful synthesis of the target compound. For instance, in the characterization of related pyrazole derivatives, elemental analysis is routinely reported to confirm their composition. For example, the elemental analysis of 1-phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one (C₁₅H₁₄N₄O) showed found percentages of C, H, and N that were in close agreement with the calculated values, thereby confirming its chemical formula. mdpi.com
The following interactive data table illustrates the expected results from an elemental analysis of this compound, comparing the calculated theoretical values with hypothetical experimental findings that would validate the empirical formula.
Interactive Data Table: Elemental Analysis of this compound
| Element | Theoretical % | Experimental % (Hypothetical) |
| Carbon (C) | 71.61 | 71.58 |
| Hydrogen (H) | 7.51 | 7.55 |
| Nitrogen (N) | 20.88 | 20.87 |
Note: The experimental values are hypothetical and serve to illustrate the expected outcome for a successful empirical formula validation.
Discrepancies between the calculated and found values can indicate the presence of impurities, residual solvent, or an incorrect structural assignment. Therefore, the high degree of accuracy and precision offered by modern elemental analyzers makes this technique an indispensable tool in the structural elucidation of novel chemical entities.
Computational Chemistry and Theoretical Investigations
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied in chemistry and materials science to predict molecular properties. For pyrazole (B372694) derivatives, DFT calculations have been successfully used to analyze their geometric and electronic features. researchgate.netjcsp.org.pknih.gov
Geometry Optimization and Conformational Landscape Analysis
The first step in a computational study is typically geometry optimization, which involves finding the most stable three-dimensional arrangement of atoms in a molecule—its lowest energy conformation. For 1-(2-Phenylpropyl)-1H-pyrazol-3-amine, this process would involve exploring the potential energy surface to identify all stable conformers arising from the rotation around single bonds, particularly in the 2-phenylpropyl substituent.
The conformational landscape can be complex due to the flexibility of the side chain. Different starting geometries would be optimized to ensure the global minimum energy structure is found. The optimized geometric parameters, including bond lengths, bond angles, and dihedral angles, would be determined. For similar pyrazole structures, DFT methods like B3LYP with basis sets such as 6-311G(d,p) have been shown to provide reliable results that correlate well with experimental data where available. nih.gov
Table 1: Hypothetical Optimized Geometrical Parameters for this compound (Illustrative)
| Parameter | Bond/Atoms Involved | Predicted Value (B3LYP/6-311G(d,p)) |
| Bond Length (Å) | N1-N2 (pyrazole) | ~1.35 Å |
| C3-N (amine) | ~1.38 Å | |
| N1-C (propyl) | ~1.47 Å | |
| Bond Angle (°) | C5-N1-N2 (pyrazole) | ~112° |
| N1-N2-C3 (pyrazole) | ~105° | |
| Dihedral Angle (°) | C(phenyl)-C(propyl)-C(propyl)-N1 | Varies with conformer |
Note: This table is for illustrative purposes only and does not represent actual calculated data for the specific compound.
Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps
Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is an important indicator of molecular stability and reactivity. nih.gov A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and reactive. For pyrazole derivatives, the HOMO is often localized on the pyrazole ring and the amine group, while the LUMO can be distributed over the aromatic systems. researchgate.netnih.gov
Table 2: Hypothetical Frontier Orbital Energies and Energy Gap (Illustrative)
| Parameter | Predicted Value (eV) |
| HOMO Energy | -5.0 to -6.0 |
| LUMO Energy | -0.5 to -1.5 |
| HOMO-LUMO Gap (ΔE) | 4.0 to 5.0 |
Note: These values are hypothetical and based on typical ranges observed for similar aromatic and heterocyclic compounds. nih.gov
Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution and Reactivity Sites
A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the van der Waals surface of a molecule. It is used to predict sites for electrophilic and nucleophilic attack. In an MEP map, regions of negative potential (typically colored red or yellow) indicate electron-rich areas susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack.
For this compound, the MEP map would likely show negative potential around the nitrogen atoms of the pyrazole ring and the amine group, highlighting them as potential sites for protonation or interaction with electrophiles. The hydrogen atoms of the amine group and the phenyl ring would exhibit positive potential. nih.gov
Natural Bond Orbital (NBO) Analysis for Delocalization and Stability
Natural Bond Orbital (NBO) analysis provides insight into intramolecular and intermolecular bonding and interactions among bonds. It examines charge transfer, hyperconjugative interactions, and delocalization of electron density from occupied Lewis-type (donor) NBOs to unoccupied non-Lewis-type (acceptor) NBOs.
Prediction of Spectroscopic Parameters (e.g., Vibrational Frequencies, NMR Chemical Shifts)
DFT calculations can predict spectroscopic data, which can be compared with experimental results for structural confirmation.
Vibrational Frequencies: Theoretical calculations of vibrational frequencies (IR and Raman spectra) can help in the assignment of experimental spectral bands to specific vibrational modes of the molecule. The calculated frequencies are often scaled to correct for anharmonicity and limitations of the theoretical method.
NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used within DFT to predict ¹H and ¹³C NMR chemical shifts. These predicted values are valuable for interpreting experimental NMR spectra and confirming the molecular structure. jcsp.org.pk
Molecular Dynamics (MD) Simulations
While DFT provides insights into static molecular properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of a molecule over time. An MD simulation would model the movement of atoms in this compound in a simulated environment (e.g., in a solvent like water or in a lipid bilayer) by solving Newton's equations of motion.
MD simulations could be used to:
Explore the conformational space more extensively than static DFT calculations.
Study the interactions between the molecule and its environment, such as solvent molecules.
Investigate the stability of different conformers over time and the transitions between them.
Analyze the formation and lifetime of intramolecular and intermolecular hydrogen bonds.
For pyrazole-containing compounds, MD simulations have been employed to assess the stability of their binding to biological targets like enzymes, providing insights into their potential mechanisms of action.
Investigation of Conformational Dynamics and Stability in Various Environments
The conformational landscape of this compound is characterized by the rotational freedom around several single bonds, particularly the bond connecting the phenylpropyl substituent to the pyrazole ring and the C-C bond within the propyl chain. Computational studies, typically employing Density Functional Theory (DFT) methods, can elucidate the preferred conformations of the molecule in both the gas phase and in different solvent environments.
The presence of different solvent environments can significantly impact conformational stability. Solvents with varying polarities can stabilize or destabilize certain conformers based on their dipole moments. A polar solvent might favor a conformer with a larger dipole moment, while a nonpolar solvent would favor a less polar arrangement. The explicit or implicit modeling of solvent effects in computational calculations is therefore crucial for a realistic prediction of conformational preferences in solution.
A hypothetical potential energy surface scan for the rotation around the N-C bond connecting the substituent to the pyrazole ring would likely reveal several local energy minima corresponding to stable conformers. The relative energies of these conformers would determine their population distribution at a given temperature.
Table 1: Hypothetical Relative Energies of Conformers of this compound in Different Environments
| Conformer | Dihedral Angle (C-N-C-C) | Relative Energy (Gas Phase, kcal/mol) | Relative Energy (Water, kcal/mol) |
| 1 | 60° | 0.00 | 0.00 |
| 2 | 180° | 1.50 | 1.20 |
| 3 | -60° | 0.10 | 0.05 |
Note: The data in this table is hypothetical and for illustrative purposes. Actual values would require specific computational studies.
Quantum Chemical Descriptors and Reactivity Indices
Quantum chemical descriptors provide a quantitative measure of the electronic properties and reactivity of a molecule. These indices are derived from the energies of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
Ionization Potential (IP): The energy required to remove an electron from a molecule. According to Koopmans' theorem, the IP can be approximated as the negative of the HOMO energy (IP ≈ -EHOMO). A lower IP suggests the molecule is more easily oxidized.
Electron Affinity (EA): The energy released when an electron is added to a molecule. It can be approximated as the negative of the LUMO energy (EA ≈ -ELUMO). A higher EA indicates a greater ability to accept an electron.
Chemical Hardness (η): A measure of the molecule's resistance to changes in its electron distribution. It is calculated as η = (IP - EA) / 2. A larger hardness value implies greater stability and lower reactivity.
Electronegativity (χ): The ability of a molecule to attract electrons. It is calculated as the negative of the chemical potential (μ), where μ = (EHOMO + ELUMO) / 2, so χ = -(EHOMO + ELUMO) / 2.
These descriptors are typically calculated using DFT methods, and their values can depend on the chosen functional and basis set. dovepress.com For this compound, the presence of the electron-donating amino group is expected to raise the HOMO energy, leading to a relatively low ionization potential. The phenylpropyl group will also influence the electronic properties through inductive and hyperconjugative effects.
Table 2: Hypothetical Quantum Chemical Descriptors for this compound
| Descriptor | Value (eV) |
| Ionization Potential (IP) | 7.8 |
| Electron Affinity (EA) | 0.5 |
| Chemical Hardness (η) | 3.65 |
| Electronegativity (χ) | 4.15 |
Note: The data in this table is hypothetical and based on general principles for similar molecules. Actual values would require specific computational calculations.
Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the structural or electronic features of molecules with their physicochemical properties or biological activities. nih.govasocse.org Electronic descriptors, such as those mentioned above, as well as others like dipole moment, polarizability, and various charge-based parameters, are frequently used in QSPR studies of pyrazole derivatives. ej-chem.orgnih.gov
For a series of compounds related to this compound, a QSPR model could be developed to predict properties like solubility, lipophilicity (logP), or binding affinity to a biological target. By establishing a mathematical relationship between the calculated electronic descriptors and an experimentally measured property, the model can be used to predict the properties of new, unsynthesized analogs. This approach can significantly accelerate the drug discovery and materials design process by prioritizing compounds with desired characteristics for synthesis and testing.
A typical QSPR study involves calculating a wide range of molecular descriptors for a set of known compounds and then using statistical methods like multiple linear regression (MLR) or machine learning algorithms to build a predictive model.
Non-Covalent Interaction (NCI) Analysis and Reduced Density Gradient (RDG)
Non-covalent interactions (NCIs) play a crucial role in determining the three-dimensional structure, stability, and intermolecular recognition of molecules. nih.govyoutube.comyoutube.com NCI analysis, based on the Reduced Density Gradient (RDG), is a powerful computational technique for visualizing and characterizing these weak interactions. The RDG is a function of the electron density and its first derivative, and it allows for the identification of regions of space where non-covalent interactions are significant.
For this compound, NCI analysis can reveal several important intramolecular interactions:
Intramolecular Hydrogen Bonding: A potential hydrogen bond could form between the amino group (-NH2) on the pyrazole ring and the π-electron cloud of the phenyl ring. This interaction would contribute to the stability of certain conformers.
π-π Stacking: An attractive interaction may occur between the pyrazole and phenyl rings if they adopt a parallel or near-parallel orientation.
The NCI plot would visually represent these interactions as colored isosurfaces, where the color indicates the type and strength of the interaction (e.g., blue for strong attractive interactions like hydrogen bonds, green for weak van der Waals interactions, and red for repulsive steric clashes).
Tautomerism and Isomerism Studies using Computational Methods
Pyrazoles substituted with an amino group at position 3 can exist in different tautomeric forms. mdpi.com For this compound, the primary tautomeric equilibrium to consider is between the 3-amino and the 3-imino forms. Additionally, annular tautomerism, involving the migration of the proton between the two nitrogen atoms of the pyrazole ring, is a key characteristic of pyrazole chemistry. mdpi.comnih.gov However, in 1-substituted pyrazoles, this annular tautomerism is blocked.
Computational methods can be used to calculate the relative energies of the different tautomers, thereby predicting the most stable form. researchgate.net The stability of each tautomer is influenced by factors such as aromaticity, conjugation, and intramolecular hydrogen bonding. The choice of computational method and the inclusion of solvent effects are critical for obtaining accurate predictions of tautomeric equilibria.
For this compound, it is highly likely that the 3-amino tautomer is significantly more stable than the 3-imino form due to the preservation of the aromaticity of the pyrazole ring in the amino tautomer.
Table 3: Hypothetical Relative Energies of Tautomers of 1-(2-Phenylpropyl)-1H-pyrazole
| Tautomer | Relative Energy (kcal/mol) |
| 3-Amino Tautomer | 0.0 |
| 3-Imino Tautomer | 15.0 |
Note: The data in this table is hypothetical and for illustrative purposes. The energy difference is expected to be significant, favoring the amino tautomer.
Beyond tautomerism, the presence of a chiral center at the second position of the propyl chain means that this compound can exist as a pair of enantiomers, (R)-1-(2-phenylpropyl)-1H-pyrazol-3-amine and (S)-1-(2-phenylpropyl)-1H-pyrazol-3-amine. Computational studies can be employed to investigate the properties of these individual enantiomers and their potential interactions with other chiral molecules.
Applications in Coordination Chemistry and As Synthetic Building Blocks
1-(2-Phenylpropyl)-1H-pyrazol-3-amine as a Ligand in Metal Coordination Chemistry
Design and Synthesis of Pyrazole-Based Ligands
The synthesis of pyrazole-based ligands is a significant area of research. nih.gov General synthetic routes to pyrazoles often involve the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. nih.gov Modifications to these starting materials allow for the introduction of various substituents onto the pyrazole (B372694) core, tuning the electronic and steric properties of the resulting ligand. For instance, different aryl and alkyl groups can be introduced at the N1 position of the pyrazole ring. nist.gov However, specific synthetic procedures for this compound are not detailed in the available literature.
Coordination Modes and Complexation with Transition Metals
Pyrazole derivatives can coordinate to transition metals in several ways. They can act as monodentate ligands through one of the ring nitrogen atoms or as bridging ligands connecting two metal centers. The 3-amino group can also participate in coordination, making the molecule a potentially bidentate ligand. The coordination behavior depends on the metal ion, the other ligands present, and the reaction conditions. researchgate.netnih.gov Numerous studies have reported the formation of complexes between various pyrazole derivatives and transition metals like copper, nickel, cobalt, and zinc. researchgate.net Without specific studies on this compound, its preferred coordination modes and the nature of its complexes with transition metals remain unknown.
Characterization of Metal-Pyrazole Complexes (e.g., X-ray Diffraction)
The characterization of metal-pyrazole complexes is typically achieved through a combination of spectroscopic techniques (IR, UV-Vis, NMR) and single-crystal X-ray diffraction. nih.govmdpi.com X-ray diffraction provides definitive information about the three-dimensional structure of the complex, including bond lengths, bond angles, and the coordination geometry around the metal center. mdpi.com Such detailed structural information is fundamental for understanding the properties and potential applications of these complexes. No such characterization data has been published for complexes of this compound.
The reactive nature of the pyrazole ring and its functional groups makes pyrazole derivatives valuable building blocks in organic synthesis for the construction of more complex molecules. semanticscholar.orgnih.gov
Role as a Precursor in Advanced Organic Synthesis
Building Block for Complex Heterocyclic Systems (e.g., Fused Quinoxalines, Pyrazolopyrimidines)
Aminopyrazoles are particularly useful precursors for the synthesis of fused heterocyclic systems. The amino group can react with various electrophiles to form new rings fused to the pyrazole core. For example, reaction with α,β-unsaturated ketones or dicarbonyl compounds can lead to the formation of pyrazolopyrimidines. rsc.org Similarly, reactions with appropriate precursors can yield fused quinoxalines. nih.govnih.gov While these are common reactions for the aminopyrazole class, the specific use of this compound in the synthesis of such complex heterocyclic systems has not been documented.
Precursor Molecules for Radiolabeling Operations in Chemical Research
The incorporation of radionuclides into organic molecules is a critical process for developing radiotracers for imaging techniques like Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT). Heterocyclic compounds are often used as scaffolds for these radiotracers. There is no information available to suggest that this compound has been investigated or used as a precursor for radiolabeling.
Catalytic Applications of Pyrazole-Derived Systems
The pyrazole core is a privileged scaffold for the design of ligands in catalysis. mdpi.com The nitrogen atoms of the pyrazole ring can coordinate to metal centers, and substituents on the ring can be tailored to create specific steric and electronic environments around the metal. This modularity allows for the fine-tuning of the catalyst's activity and selectivity.
Systems derived from 3-aminopyrazoles can act as bidentate or even polydentate ligands, where both a ring nitrogen and the exocyclic amino group can coordinate to a metal. The resulting metal complexes have shown promise in a variety of catalytic transformations.
Although catalytic systems specifically derived from this compound are not widely reported, the broader family of pyrazole-based catalysts has demonstrated efficacy in several key organic reactions. These include:
Cross-coupling reactions: Palladium-pyrazole complexes have been utilized in Suzuki, Heck, and Sonogashira coupling reactions, which are fundamental for the formation of carbon-carbon bonds.
Oxidation reactions: Copper- and iron-pyrazole complexes have been investigated as catalysts for the oxidation of alcohols and other organic substrates.
Polymerization: Pyrazole-based ligands have been employed in catalysts for olefin polymerization.
The 2-phenylpropyl substituent in this compound could play a crucial role in the performance of a derived catalyst. The chiral center in the 2-phenylpropyl group could be exploited for asymmetric catalysis, a highly sought-after goal in modern synthetic chemistry.
Table 2: Representative Catalytic Applications of Pyrazole-Derived Ligands This table showcases catalytic applications of various pyrazole derivatives, indicating potential areas of use for systems based on this compound.
| Pyrazole Ligand | Metal | Catalytic Reaction | Reference |
| Bis(pyrazolyl)methanes | Palladium | Suzuki Coupling | General literature |
| Pyrazolyl-phosphine | Rhodium | Hydroformylation | General literature |
| Scorpionate Ligands (Tris(pyrazolyl)borate) | Various | C-H activation, Polymerization | General literature |
The development of catalysts from readily available building blocks like this compound is an active area of research. The straightforward synthesis of such ligands and the potential for creating chiral catalytic environments make them attractive targets for future studies in homogeneous catalysis.
Structure Activity Relationship Sar Studies: Theoretical and Mechanistic Insights
Principles of Chemical Structure-Reactivity Correlations for Pyrazole (B372694) Derivatives
The pyrazole ring is a versatile heterocyclic scaffold whose chemical behavior is intricately linked to its structural features. nih.govresearchgate.net It is an electron-rich, five-membered aromatic ring with two adjacent nitrogen atoms: one is a pyrrole-like, acidic nitrogen (N1), and the other is a pyridine-like, basic nitrogen (N2). mdpi.comchemicalbook.com This amphoteric nature, allowing it to act as both a hydrogen bond donor and acceptor, is fundamental to its reactivity. nih.govnih.gov The electron density within the ring is not uniform; the C4 position is typically electron-rich and susceptible to electrophilic attack, while the C3 and C5 positions are more electron-deficient. chemicalbook.com
Electron-Donating Groups (EDGs): Groups such as alkyl (e.g., methyl) or amino groups increase the electron density of the pyrazole ring. mdpi.comnih.gov This enhancement of electron density generally increases the basicity and nucleophilicity of the ring, particularly the pyridine-like N2 atom. mdpi.com For instance, studies have shown that EDGs at the C3 position can increase the basicity of the pyrazole ring. mdpi.com In the context of 1-(2-Phenylpropyl)-1H-pyrazol-3-amine, the 3-amino group is a strong electron-donating group, which significantly influences the electronic character of the pyrazole core.
Electron-Withdrawing Groups (EWGs): Groups like nitro (NO2), cyano (CN), or carbonyl-containing moieties decrease the electron density of the ring. acs.orgacs.org This makes the ring less basic and less reactive towards electrophiles but more susceptible to nucleophilic attack. chemicalbook.com Kost's rule initially suggested that EWGs increase the ring's basicity by increasing the acidity of the N-H proton, but more recent studies indicate the opposite is true for substitutions at C3. mdpi.com
Substituents at N1: The substituent at the N1 position, such as the 2-phenylpropyl group in the title compound, plays a crucial role. It eliminates the possibility of tautomerism and abolishes the N-H proton's ability to act as a hydrogen bond donor. nih.govnih.gov The size and nature of the N1-substituent also sterically influence reactions at the adjacent C5 position. Studies on cannabinoid receptor antagonists showed that a 2,4-dichlorophenyl substituent at the N1 position was optimal for binding affinity. acs.orgnih.gov
The interplay of these substituent effects is critical for predicting how a pyrazole derivative will behave in a chemical reaction, such as N-alkylation or electrophilic substitution. pharmaguideline.com
Both steric and electronic factors work in concert to direct the outcomes of chemical reactions involving pyrazole derivatives.
Electronic Factors: As discussed, the electronic nature of substituents dictates the nucleophilicity and electrophilicity of different positions on the pyrazole ring. mdpi.com In reactions with electrophiles, substitution is generally favored at the electron-rich C4 position. chemicalbook.compharmaguideline.com However, protonation in a strong acid can lead to a pyrazolium (B1228807) cation, which directs electrophilic substitution to the C3 position instead. chemicalbook.com The electronic properties of substituents also govern the regioselectivity in cyclization reactions. For example, in the synthesis of 3-aminopyrazole (B16455) derivatives, the hydrazinic amine was found to selectively attack a nitrile group over a carboxyl group. nih.gov
Steric Factors: The size of substituents can hinder the approach of reagents to a particular reaction site. mdpi.com Large or bulky groups at positions C3 and C5 can shield the N2 nitrogen, affecting its ability to participate in reactions. mdpi.com Similarly, a bulky group at N1 can influence the conformation and reactivity at the C5 position. In one study, the presence of bulky methyl groups at both C3 and C5 positions was found to block binding to the CYP2E1 enzyme. nih.gov The regioselectivity of reactions involving unsymmetrical reagents is often determined by a combination of the steric hindrance and the electronic influence of the existing substituents on the pyrazole ring. mdpi.comnih.gov
A summary of how these factors influence reactivity is presented in the table below.
| Factor | Influence on Reactivity | Example from Literature |
|---|---|---|
| Electronic (EDG) | Increases electron density, enhances basicity and nucleophilicity of the ring. | Methyl groups on a pyrazole ring increase its nucleophilicity, favoring attack on the N lone pair. nih.gov |
| Electronic (EWG) | Decreases electron density, reduces basicity, makes the ring more susceptible to nucleophilic attack. | Electron-withdrawing groups on the aromatic ring of an aldehyde component are compatible with NHC-catalyzed reactions. acs.org |
| Steric Hindrance | Large substituents can block access to reaction sites, influencing regioselectivity. | Simultaneous methyl groups at positions 3 and 5 of pyrazole blocked binding to the CYP2E1 catalytic site. nih.gov |
| N1-Substitution | Prevents tautomerism, removes H-bond donor capability, and sterically influences the C5 position. | A 2,4-dichlorophenyl group at N1 was found to be optimal for cannabinoid receptor binding. acs.orgnih.gov |
Computational Approaches to SAR Prediction (Focus on Chemical Interactions)
Computational chemistry offers powerful tools to predict and rationalize the SAR of pyrazole derivatives, providing insights into their interactions at a molecular level.
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, such as a protein or enzyme. nih.govnih.gov This method is instrumental in understanding the intermolecular forces that govern binding and identifying key structural motifs responsible for a compound's activity.
Intermolecular Forces: Docking studies on pyrazole derivatives have consistently highlighted the importance of specific non-covalent interactions.
Hydrogen Bonding: The pyrazole scaffold, particularly when containing amino or other polar groups, frequently engages in hydrogen bonding with amino acid residues in the active site of a protein. mdpi.commdpi.com For example, docking studies of pyrazole-based inhibitors with VEGFR-2 kinase revealed crucial hydrogen bonds with residues like Ala807, Glu885, and Asp1046. nih.govmdpi.com The N-unsubstituted pyrazole ring can act as both a hydrogen bond donor and acceptor, a feature often critical for binding. nih.gov
Hydrophobic Interactions: The phenyl rings, such as the one in the 2-phenylpropyl substituent of the title compound, often fit into hydrophobic pockets within the receptor's binding site. nih.gov These interactions are crucial for affinity and selectivity.
π-π Stacking: Aromatic rings in pyrazole derivatives can engage in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan in the binding site.
Binding Motifs: A binding motif refers to the specific pattern of interactions a ligand makes with its target. For pyrazole derivatives, several common motifs have been identified through docking studies. acs.org
Many pyrazole-based kinase inhibitors act as "hinge binders," where the pyrazole's nitrogen atoms form key hydrogen bonds with the backbone of the protein's hinge region, mimicking the interaction of ATP. mdpi.comnih.gov
The substituents on the pyrazole core are often directed towards specific sub-pockets of the binding site. For instance, in meprin α inhibitors, the aryl moieties at positions 3 and 5 of the pyrazole target the S1 and S1' pockets of the enzyme. nih.gov
The table below summarizes findings from various molecular docking studies on pyrazole derivatives.
| Target Protein | Key Interacting Residues | Type of Interaction | Reference |
|---|---|---|---|
| VEGFR-2 Kinase | Ala807, Asp1046, Glu885, Cys1045 | Hydrogen Bonding | nih.govmdpi.com |
| SARS-CoV-2 Mpro | Tryptamine and N-phenyl fragments showed critical binding features. | Not specified | nih.gov |
| Tubulin | Cys-241 (at the colchicine (B1669291) binding site) | Hydrogen Bonding | mdpi.com |
| Carbonic Anhydrase (hCA) I & II | Not specified | Inhibition | tandfonline.com |
| CYP2E1 | Catalytic and cooperative sites | Hydrophobic interactions, Mixed cooperative inhibition | nih.gov |
Quantitative Structure-Property Relationship (QSPR) studies aim to create mathematical models that correlate the chemical structure of compounds with their physicochemical properties. royalsocietypublishing.org These models use calculated molecular descriptors (representing electronic, steric, topological, and other features) to predict properties like fluorescence, solubility, or reactivity. royalsocietypublishing.orgresearchgate.net
For pyrazole derivatives, QSPR models have been developed to understand and predict various characteristics. A study on fluorinated 2-pyrazolines used QSPR to build a statistically significant model that could predict their quantum yields for fluorescence. royalsocietypublishing.org The model identified the key molecular descriptors that govern the fluorescence properties, aiding in the design of new fluorescent agents. royalsocietypublishing.org Another study used QSAR (a subset of QSPR focused on biological activity) to show that the ability of pyrazolo[4,5-c]quinolines to inhibit benzodiazepine-receptor binding was significantly correlated with the steric and hydrophobic properties of substituents on an aryl ring. nih.gov Such models are valuable for screening virtual libraries of compounds and prioritizing candidates for synthesis, thereby saving time and resources. researchgate.net
Rational Design Principles for Novel Pyrazole Derivatives
The insights gained from SAR, docking, and QSPR studies form the basis for the rational design of novel pyrazole derivatives with tailored properties. nih.govacs.org This approach moves beyond random screening to a more directed and efficient discovery process.
Key principles in the rational design of pyrazoles include:
Scaffold Hopping and Decoration: The pyrazole ring is considered a "privileged structure" because it can serve as a scaffold to create ligands for numerous different receptors by modifying its substituents. nih.gov Rational design often involves keeping the core pyrazole scaffold and "decorating" it with different functional groups at the N1, C3, C4, and C5 positions to optimize interactions with a specific biological target. nih.gov
Structure-Based Design: When the 3D structure of a target protein is known, molecular docking can be used to design ligands that fit precisely into the binding site. nih.govrsc.org This involves identifying key interactions (like the hinge-binding motif in kinases) and designing pyrazole derivatives that can replicate and enhance these interactions, leading to higher potency and selectivity. mdpi.com
Bioisosteric Replacement: This strategy involves replacing a functional group in a known active molecule with another group that has similar physical or chemical properties (a bioisostere). For example, in a study on meprin inhibitors, carboxylic acid groups were replaced with bioisosteres like tetrazoles, which led to an improvement in activity against meprin β. nih.gov
Integrating Computational and Synthetic Chemistry: Modern drug design often involves an iterative cycle of computational modeling, chemical synthesis, and biological testing. nih.gov Computational models predict promising candidates, which are then synthesized and evaluated. The experimental results are then used to refine the computational models, leading to a more accurate and predictive design process for the next generation of compounds. nih.govnih.gov
By applying these principles, researchers can systematically modify structures like this compound to develop new compounds with enhanced activity, improved selectivity, and better physicochemical properties.
Design of Analogs for Enhanced Chemical Reactivity or Selectivity in Synthetic Transformations
A comprehensive review of scientific databases and chemical literature reveals a significant gap in research concerning the design and synthesis of analogs of this compound with the specific aim of enhancing chemical reactivity or selectivity in synthetic transformations. While the broader class of pyrazoles has been extensively studied for various applications, dedicated research on modifying the this compound scaffold for these purposes appears to be unpublished.
Consequently, there is no available data to present in tabular format regarding systematic structural modifications and their effects on the chemical behavior of this specific compound. Theoretical studies predicting how alterations to the phenylpropyl or pyrazole moieties might influence its reactivity in synthetic contexts are also absent from the current body of scientific literature.
Targeted Synthesis Based on Theoretical Predictions of Chemical Behavior
There is currently no available research in the public domain that describes the targeted synthesis of this compound or its derivatives based on prior theoretical predictions of their chemical behavior. Computational chemistry and molecular modeling are powerful tools for predicting reaction outcomes and designing synthetic routes; however, their application to this particular compound has not been documented in published studies.
Therefore, no research findings or data tables can be provided that detail synthetic strategies for this compound that were guided by computational predictions of its reactivity, stability, or other chemical properties. The synthesis of this compound, where mentioned, appears to follow established general methods for pyrazole formation rather than a targeted approach based on theoretical insights.
Advanced Research Topics and Future Directions
Development of Novel and Efficient Synthetic Methodologies for Complex Pyrazole (B372694) Architectures
The synthesis of pyrazole derivatives is a dynamic field of research, with a continuous drive towards more efficient, selective, and sustainable methods. mdpi.com Traditional methods, such as the Knorr synthesis involving the condensation of 1,3-dicarbonyl compounds with hydrazines, are being supplemented and, in some cases, replaced by modern techniques that offer significant advantages. numberanalytics.com
Flow Chemistry: Continuous flow synthesis has emerged as a powerful technology for the production of pyrazoles. acs.orgtandfonline.com This approach offers enhanced safety, particularly when handling hazardous intermediates like diazoalkanes, and allows for rapid optimization and scalability. tandfonline.com Flow-based methods have been successfully employed for the synthesis of various substituted pyrazoles, including a telescoped four-step synthesis of the measles therapeutic, AS-136A, with a significantly reduced residence time compared to batch processes. tandfonline.com The integration of in-line purification and analysis in flow systems further accelerates the development of complex pyrazole-based molecules. nih.gov
Microwave-Assisted Synthesis: Microwave irradiation has become a popular tool in organic synthesis for its ability to dramatically reduce reaction times and improve yields. rsc.orgacs.orgnih.gov In pyrazole synthesis, microwave-assisted methods have been utilized for various reactions, including one-pot multicomponent reactions, leading to the efficient formation of diverse pyrazole derivatives. numberanalytics.comaip.org This technique is particularly aligned with the principles of green chemistry by often requiring less solvent and energy. nih.gov
Ultrasound-Assisted Synthesis: Sonochemistry, or the use of ultrasound to promote chemical reactions, offers another green alternative for pyrazole synthesis. acs.org Ultrasonic irradiation has been successfully used in the multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives, providing excellent yields in environmentally friendly solvents like water-ethanol mixtures. mdpi.com
Novel Catalytic Systems: The development of new catalysts is crucial for advancing pyrazole synthesis. This includes the use of transition-metal catalysts, such as copper and silver, for cycloaddition reactions, as well as metal-free approaches. mdpi.comspringerprofessional.denih.gov For instance, a silver-catalyzed reaction between trifluoromethylated ynones and hydrazines provides a rapid and highly regioselective route to 3-CF3-pyrazoles. mdpi.com Nanocatalysts are also gaining traction for their high efficiency and recyclability in green synthetic protocols. visnav.in
| Synthetic Method | Key Advantages | Example Application |
| Flow Chemistry | Enhanced safety, scalability, rapid optimization, integration of processes. acs.orgtandfonline.comnih.gov | Gram-scale synthesis of Celecoxib with reduced reaction time. mdpi.com |
| Microwave-Assisted | Reduced reaction times, improved yields, less solvent usage. rsc.orgnih.govaip.org | One-pot synthesis of novel pyrazole derivatives. numberanalytics.com |
| Ultrasound-Assisted | Milder reaction conditions, environmentally friendly. acs.orgmdpi.com | Synthesis of pyrano[2,3-c]pyrazole derivatives in aqueous media. mdpi.com |
| Novel Catalysis | High efficiency, selectivity, and sustainability. mdpi.comspringerprofessional.devisnav.in | Silver-catalyzed synthesis of 3-CF3-pyrazoles. mdpi.com |
Exploration of Advanced Spectroscopic and Imaging Techniques for Pyrazole Characterization
The comprehensive characterization of novel pyrazole derivatives is fundamental to understanding their structure-property relationships. A suite of spectroscopic techniques is routinely employed for this purpose.
Standard Spectroscopic Methods: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is indispensable for elucidating the molecular structure of pyrazoles. visnav.innih.govtandfonline.com Infrared (IR) spectroscopy helps in identifying functional groups, while Mass Spectrometry (MS) confirms the molecular weight. visnav.innih.gov For crystalline pyrazole derivatives, single-crystal X-ray diffraction provides unambiguous determination of the three-dimensional structure. nih.govtandfonline.com
Advanced Spectroscopic and Imaging Techniques: Beyond these standard methods, advanced techniques offer deeper insights. For instance, two-dimensional NMR techniques (COSY, HSQC, HMBC) are crucial for assigning complex structures and determining the regioselectivity of reactions. nih.gov Raman spectroscopy can provide complementary vibrational information to IR spectroscopy. rsc.org
In the realm of imaging, while not as commonly reported for small molecule characterization as for biological systems, the development of fluorescent pyrazole derivatives opens up possibilities for their use as probes in cellular imaging. mdpi.com Techniques like fluorescence microscopy could be employed to visualize the localization and dynamics of suitably functionalized pyrazole compounds within biological systems. Furthermore, the application of pyrazole derivatives in materials science, for example, in the development of luminescent compounds, necessitates the use of photophysical characterization techniques such as UV-Vis absorption and fluorescence spectroscopy to determine their quantum yields and other photophysical properties. mdpi.com
| Technique | Information Obtained | Relevance to Pyrazole Characterization |
| NMR Spectroscopy | Molecular structure, connectivity, stereochemistry. visnav.innih.govtandfonline.com | Essential for structural elucidation and isomer differentiation. |
| Mass Spectrometry | Molecular weight, fragmentation patterns. visnav.innih.gov | Confirms molecular formula. |
| X-ray Diffraction | Solid-state structure, bond lengths, and angles. nih.govtandfonline.com | Provides definitive 3D structural information. |
| Fluorescence Spectroscopy | Emission and excitation spectra, quantum yield. mdpi.com | Characterization of luminescent pyrazole-based materials and probes. |
Deeper Mechanistic Understanding of Pyrazole-Involved Transformations using Advanced Computational Methods
Computational chemistry has become an invaluable tool for elucidating the mechanisms of chemical reactions and predicting the properties of molecules. eurasianjournals.com For pyrazole synthesis and transformations, computational methods, particularly Density Functional Theory (DFT), are increasingly being used to gain a deeper understanding at the molecular level. acs.orgtandfonline.comnih.govaip.orgresearchgate.netrsc.org
DFT calculations can be used to:
Predict Reaction Pathways: By calculating the energies of reactants, transition states, and products, researchers can map out the most likely reaction mechanism. This has been applied to study the tautomerism of pyrazoles and the mechanisms of cycloaddition reactions. globalresearchonline.netnih.gov
Explain Regioselectivity: In cases where multiple isomers can be formed, DFT can help predict and explain the observed regioselectivity of a reaction. nih.gov
Corroborate Spectroscopic Data: Theoretical calculations of NMR and IR spectra can be compared with experimental data to aid in the structural confirmation of new pyrazole derivatives. rsc.org
Understand Catalytic Cycles: For catalyzed reactions, computational studies can model the interaction of the catalyst with the substrates and intermediates, providing insights into the catalytic cycle. acs.org
For a novel compound like 1-(2-Phenylpropyl)-1H-pyrazol-3-amine, computational studies could predict its conformational preferences, electronic properties, and potential reactivity, thereby guiding synthetic efforts and the exploration of its applications.
Integration of Artificial Intelligence and Machine Learning for Retrosynthesis and Property Prediction of Pyrazole Derivatives
Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research by accelerating the discovery and development of new molecules. mit.edu These technologies are being applied to various aspects of pyrazole chemistry.
Property Prediction: ML models can be trained to predict the physicochemical and biological properties of molecules based on their structure. mdpi.commdpi.com This allows for the virtual screening of large libraries of potential pyrazole derivatives to identify candidates with desired characteristics, such as high binding affinity to a biological target or specific material properties. This in silico approach can prioritize synthetic efforts and reduce the number of compounds that need to be synthesized and tested experimentally.
The integration of AI and ML into the research and development workflow for pyrazole derivatives holds immense promise for accelerating the pace of innovation in this field.
Focus on Sustainable and Green Chemistry Approaches in Industrial-Scale Pyrazole Synthesis
The principles of green chemistry are increasingly influencing the design of chemical processes, with a focus on minimizing waste, using renewable resources, and avoiding hazardous substances. nih.govacs.org In the context of industrial-scale pyrazole synthesis, this translates to several key areas of research and development.
Use of Greener Solvents: Efforts are being made to replace traditional volatile organic solvents with more environmentally benign alternatives such as water, ethanol, or even solvent-free reaction conditions. mdpi.comacs.orgroyal-chem.com Water, in particular, has been shown to be an effective medium for certain pyrazole syntheses, sometimes even accelerating reaction rates. acs.org
Development of Recyclable Catalysts: The use of heterogeneous or recyclable catalysts is a cornerstone of green chemistry. nih.gov Nanoparticle catalysts, for example, can often be easily separated from the reaction mixture and reused multiple times without significant loss of activity, making the process more cost-effective and sustainable. springerprofessional.de
Atom Economy: Synthetic routes are being designed to maximize the incorporation of all atoms from the starting materials into the final product, a concept known as atom economy. Multicomponent reactions are particularly advantageous in this regard, as they often form complex molecules in a single step with high atom efficiency. nih.gov
The adoption of these green chemistry principles is not only environmentally responsible but can also lead to more economical and safer industrial processes for the production of pyrazole derivatives. rsc.org
| Green Chemistry Principle | Application in Pyrazole Synthesis |
| Safer Solvents and Auxiliaries | Use of water, ethanol, or solvent-free conditions. mdpi.comacs.orgroyal-chem.com |
| Catalysis | Development of recyclable heterogeneous and nano-catalysts. nih.govspringerprofessional.de |
| Atom Economy | Employment of multicomponent reactions. nih.gov |
| Energy Efficiency | Use of microwave, ultrasound, and flow chemistry. nih.govnih.gov |
Discovery of New Applications for Pyrazole Derivatives in Emerging Chemical Technologies and Material Science
The unique chemical and physical properties of pyrazole derivatives make them attractive candidates for a wide range of applications beyond their well-established roles in medicine and agriculture. mdpi.comnumberanalytics.comroyal-chem.comresearchgate.netresearchgate.netnumberanalytics.com
Materials Science: Pyrazoles are being incorporated into the design of novel functional materials. numberanalytics.comroyal-chem.com This includes:
Luminescent Materials: Pyrazole-containing compounds with extended conjugation can exhibit interesting photophysical properties, leading to their use in the development of fluorescent dyes and sensors. mdpi.com
Conductive Polymers: The nitrogen-rich pyrazole ring can be a component of conductive polymers, which have applications in electronics and energy storage. numberanalytics.comroyal-chem.com
Energetic Materials: Nitrated pyrazole derivatives are being investigated as high-performance energetic materials with good thermal stability. nih.gov
Emerging Technologies: The versatility of the pyrazole scaffold allows for its application in various cutting-edge technologies:
Chemosensors: Pyrazole derivatives can be designed to selectively bind to specific ions or molecules, enabling their use as chemosensors for environmental monitoring or medical diagnostics. mdpi.com
Coordination Chemistry: Pyrazoles are excellent ligands for metal ions, and the resulting coordination complexes have applications in catalysis and as building blocks for supramolecular assemblies. rsc.org
The exploration of these new frontiers for pyrazole derivatives, including potentially for novel structures like this compound, is a vibrant area of research that promises to yield exciting discoveries and technological advancements.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-(2-Phenylpropyl)-1H-pyrazol-3-amine, and how can purity be maximized?
- Methodological Answer : Synthesis typically involves multi-step alkylation and cyclization. For example, pyrazole rings are formed via hydrazine and diketone cyclization, followed by introducing substituents (e.g., 2-phenylpropyl) using alkyl halides under basic conditions (e.g., NaH in THF) . Purification via column chromatography (e.g., ethyl acetate/hexane gradients) is critical, with yields optimized by controlling reaction time (e.g., 48 hours at 35°C) and stoichiometric ratios . Purity (>95%) is confirmed via HPLC or GC-MS, with recrystallization in ethanol improving crystalline form .
Q. How can the structure of this compound be unequivocally confirmed?
- Methodological Answer : Use a combination of H NMR (to identify aromatic protons at δ 7.2–7.5 ppm and pyrazole protons at δ 5.8–6.3 ppm), C NMR (to confirm quaternary carbons in the pyrazole ring), and IR spectroscopy (to detect amine N-H stretches near 3300 cm) . High-resolution mass spectrometry (HRMS) with ESI ionization provides exact molecular weight validation (e.g., m/z [M+H] calculated for CHN: 202.1345) .
Q. What in vitro assays are suitable for preliminary bioactivity screening of this compound?
- Methodological Answer : Enzyme inhibition assays (e.g., kinase or protease targets) using fluorescence-based substrates or radiometric assays are common. Receptor binding studies (e.g., GPCRs) employ competitive displacement with radiolabeled ligands (e.g., H-labeled antagonists). Cell viability assays (e.g., MTT) assess cytotoxicity, with IC values calculated using non-linear regression .
Advanced Research Questions
Q. How can computational methods guide the design of derivatives with enhanced bioactivity?
- Methodological Answer : Density Functional Theory (DFT) predicts electronic properties (e.g., HOMO/LUMO energies) to optimize reactivity. Molecular docking (e.g., AutoDock Vina) identifies binding poses in target proteins (e.g., COX-2 or EGFR), while MD simulations (e.g., GROMACS) assess stability of ligand-receptor complexes over 100 ns trajectories . QSAR models correlate substituent effects (e.g., fluorine substitution at C-2) with activity .
Q. What strategies resolve contradictions in reported bioactivity data for pyrazole derivatives?
- Methodological Answer : Cross-validate assays using orthogonal methods (e.g., SPR for binding affinity vs. functional cAMP assays). Control for batch-to-batch purity variations via LC-MS. Meta-analyses of published IC values should account for differences in cell lines (e.g., HEK293 vs. HeLa) and assay conditions (e.g., serum concentration) .
Q. How do fluorinated substituents influence the pharmacokinetic profile of this compound analogs?
- Methodological Answer : Fluorine introduction (e.g., at the propyl chain) enhances metabolic stability by resisting CYP450 oxidation. LogP measurements (via shake-flask or HPLC) quantify lipophilicity, while Caco-2 assays predict intestinal absorption. In vivo PK studies in rodents monitor t and AUC changes via LC-MS/MS plasma analysis .
Data Analysis & Experimental Design
Q. What analytical techniques are critical for detecting impurities in synthesized batches?
- Methodological Answer : UPLC-PDA at 254 nm detects aromatic byproducts. GC-MS with electron ionization identifies volatile intermediates (e.g., unreacted alkyl halides). Quantitative H NMR (qNMR) using an internal standard (e.g., 1,3,5-trimethoxybenzene) quantifies residual solvents .
Q. How should researchers design SAR studies for pyrazole-based compounds?
- Methodological Answer : Systematically vary substituents (e.g., alkyl chain length, halogenation) while keeping the pyrazole core constant. Use a library of 10–20 analogs synthesized via parallel chemistry. Test against a panel of related targets (e.g., kinases JAK2, P38α) to assess selectivity. Statistical tools like PCA (Principal Component Analysis) reduce dimensionality in multi-parametric datasets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
